Product packaging for Cobalt(Cat. No.:CAS No. 16610-75-6)

Cobalt

Cat. No.: B10826211
CAS No.: 16610-75-6
M. Wt: 58.93319 g/mol
InChI Key: GUTLYIVDDKVIGB-UHFFFAOYSA-N
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Description

Historical Trajectories of Cobalt Research and Discovery

The history of this compound's recognition as a distinct element is relatively recent compared to metals like iron or copper, though its compounds have been used for millennia. usgs.govbritannica.comwikipedia.orglabxchange.org Ancient civilizations in Egypt and China utilized this compound-containing minerals to impart vibrant blue colors to glass and ceramics as early as the 3rd millennium BCE. britannica.comlabxchange.orglivescience.com This distinctive blue coloration, often attributed to bismuth, was later correctly identified as being due to this compound compounds. wikipedia.orglabxchange.org

The formal discovery and isolation of this compound as a new metal is credited to the Swedish chemist Georg Brandt in approximately 1735. usgs.govbritannica.comwikipedia.orglabxchange.orgutoledo.edu Brandt's work demonstrated that the blue color in glassmaking ores was due to a previously unknown element, which he isolated and characterized. wikipedia.orglabxchange.orgutoledo.edu The name "this compound" is derived from the German word "kobold," meaning goblin, a term used by medieval miners for the ore because it was poor in known metals and released poisonous, arsenic-containing fumes when smelted. usgs.govwikipedia.orglabxchange.orgutoledo.edu Brandt's isolation of this compound marked the first discovery of a new metal since prehistoric times and the first with a recorded discoverer. wikipedia.orgutoledo.edu

In the 19th and 20th centuries, research into this compound expanded significantly, particularly in the realm of coordination chemistry. Alfred Werner's pioneering work on coordination compounds in the late 19th and early 20th centuries heavily involved this compound complexes, providing crucial evidence for his theories on the arrangement of atoms in molecules and earning him the Nobel Prize in Chemistry in 1913. acs.orgillinois.edu The discovery of vitamin B12, a complex organometallic compound containing a this compound-carbon bond, further highlighted the essential role of this compound in biological systems and spurred research into its biochemistry. fiveable.mewiley-vch.denih.govccsenet.org

Cross-Disciplinary Significance of this compound in Contemporary Chemistry

This compound's chemical properties lend themselves to diverse applications across various branches of contemporary chemistry. Its ability to exist in multiple oxidation states, particularly +2 and +3, and to form stable coordination complexes with various ligands is fundamental to its utility. fiveable.mebritannica.commdpi.comresearchgate.net

In catalysis , this compound compounds are widely employed for both homogeneous and heterogeneous processes. researchgate.netresearchgate.netwiley-vch.de They are active in reactions involving multiple bonds, such as alkenes, alkynes, and nitriles, exemplified by reactions like the Pauson-Khand reaction and [2+2+2] cycloadditions. researchgate.net More recently, this compound catalysts have gained prominence as sustainable alternatives to precious metal catalysts in areas like C-H functionalization, cross-coupling reactions, and asymmetric hydrogenations. researchgate.netresearchgate.netprinceton.educhinesechemsoc.org For instance, recent studies have demonstrated the utility of this compound in carbon-carbon bond formation, particularly in the synthesis of pharmaceutically relevant molecules, highlighting its ability to engage three-dimensional coupling partners that are challenging for other catalysts like palladium. princeton.edu this compound-based materials are also being investigated for electrocatalytic applications, such as the oxygen evolution reaction (OER) in water splitting for hydrogen generation. ccsenet.orgau.dk

In materials science , this compound is a key component in high-performance alloys, magnets, and rechargeable batteries, particularly lithium-ion batteries, where it enhances energy density and stability. fiveable.meusgs.govwiley-vch.de The development of new methods for separating this compound from ores and recycled materials is an active area of research driven by the increasing demand for battery technologies. upenn.edu this compound compounds are also used as pigments in glass and ceramics, continuing a historical application. fiveable.meusgs.govbritannica.commdpi.com

In coordination chemistry , this compound's rich complex formation capabilities continue to be a subject of extensive study. fiveable.mebritannica.comresearchgate.netccsenet.org The geometry and electronic structure of this compound complexes are influenced by the coordination number and the nature of the ligands, leading to a wide array of compounds with tailored properties. fiveable.meslideshare.net Research into this compound coordination complexes with various ligands, such as pyrazole-based ligands, is ongoing, exploring their potential applications in areas like electrochemistry. ccsenet.org

In biochemistry , the role of this compound in vitamin B12 (cobalamin) remains a crucial area of investigation. fiveable.mewiley-vch.denih.govccsenet.org Vitamin B12 is the only known naturally occurring organometallic compound, featuring a direct this compound-carbon bond. researchgate.netwiley-vch.denih.gov The unique chemistry mediated by the this compound-corrin ring system is essential for various enzymatic reactions, including methyl transfer and rearrangement reactions. nih.gov

Current Research Paradigms and Foundational Theories in this compound Chemistry

Current research in this compound chemistry is driven by the need for more sustainable, efficient, and selective chemical processes and materials. Several key paradigms and foundational theories underpin these efforts.

Catalysis Design and Mechanism Elucidation: A major focus is on developing new this compound-based catalysts for challenging transformations, often aiming to replace expensive or less sustainable precious metal catalysts. researchgate.netresearchgate.netwiley-vch.deprinceton.edu This involves the rational design of ligands to tune the electronic and steric properties of the this compound center, influencing its reactivity and selectivity. princeton.edu Detailed mechanistic studies, employing a combination of experimental techniques and computational methods like Density Functional Theory (DFT), are crucial for understanding how these catalysts function at a molecular level. princeton.edufrontiersin.orgijnrd.org For example, recent studies on this compound-catalyzed cross-coupling reactions have provided insights into key intermediates, such as high-spin this compound alkoxides, which can inform the design of improved catalysts. princeton.edu Research also explores dual catalytic systems, combining this compound with photocatalysts to enable new transformations under mild conditions. researchgate.netsynu.edu.cn

Exploration of Oxidation States and Redox Chemistry: this compound's accessible oxidation states (+3 to -1) are central to its catalytic activity and diverse applications. researchgate.net Research continues to explore the role of different oxidation states and redox processes in various reactions, including those relevant to energy conversion and storage. researchgate.netnih.govrsc.org Understanding and controlling the redox behavior of this compound complexes is key to designing catalysts for reactions like water oxidation. frontiersin.org

Coordination Chemistry and Ligand Design: The principles of coordination chemistry, including Werner's coordination theory and Ligand Field Theory, provide the foundation for understanding the bonding, structure, and properties of this compound complexes. acs.orgslideshare.netlibretexts.org Current research leverages these theories to design novel ligands that can stabilize specific this compound oxidation states, control coordination geometry, and impart desired reactivity or selectivity. The study of how ligands influence the electronic structure and spin state of the this compound center is critical for rational catalyst design. princeton.edu

Development of Sustainable and Earth-Abundant Catalysis: Given the concerns about the cost and sustainability of precious metals, there is a significant push towards developing catalytic systems based on earth-abundant metals like this compound. researchgate.netresearchgate.netwiley-vch.de This paradigm drives research into finding new this compound-catalyzed routes for industrially relevant reactions and exploring the potential of this compound in emerging areas like biomass conversion and CO2 utilization.

Computational Chemistry: Theoretical and computational chemistry, particularly DFT, plays an increasingly important role in this compound research. frontiersin.orgijnrd.org These methods are used to predict molecular structures, reaction pathways, transition states, and spectroscopic properties, complementing experimental studies and providing insights that are difficult to obtain experimentally. frontiersin.orgijnrd.org Computational modeling is particularly valuable for understanding complex catalytic cycles and the electronic structure of reactive intermediates. frontiersin.org

These research paradigms, built upon fundamental chemical theories, are driving exciting advancements in the use of this compound compounds for addressing contemporary challenges in synthesis, energy, and materials science.

Data Tables

While the request was for interactive tables, standard markdown tables are provided here to present relevant data.

PropertyValueSource
Atomic Number27 fiveable.mebritannica.commdpi.comutoledo.edu
Atomic Mass58.933195 u utoledo.edu
Electron Configuration[Ar] 3d74s2 britannica.comutoledo.edu
Melting Point1,495 °C (2,723 °F) britannica.com
Boiling Point2,870 °C (5,198 °F) britannica.com
Density8.9 g/cm3 at 20 °C (68 °F) britannica.commdpi.com
Common Oxidation States+2, +3 fiveable.mebritannica.commdpi.comresearchgate.net
This compound CompoundPubChem CIDNotes
This compound (elemental)104730Ferromagnetic metal. fiveable.meusgs.govbritannica.commdpi.comnih.gov
This compound(II) oxide (CoO)14786Used in pigments and catalysts. wikipedia.orgfishersci.no
This compound(II) hydroxide (B78521) (Co(OH)2)10129900Can be oxidized to Co(III) compounds. fishersci.sewikipedia.org
This compound(II) nitrate (B79036) (Co(NO3)2)25000Common soluble this compound salt, used in catalysts. wikipedia.orgatamanchemicals.com
This compound(II) selenide (B1212193) (CoSe)102108Inorganic compound, mineral form is freboldite, studied as catalyst. wikipedia.org
Vitamin B12 (Cobalamin)3972Organometallic compound with Co-C bond, essential nutrient. fiveable.mewiley-vch.denih.govccsenet.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula Co B10826211 Cobalt CAS No. 16610-75-6

Properties

IUPAC Name

cobalt
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/Co
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTLYIVDDKVIGB-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

[Co]
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Description Data deposited in or computed by PubChem

Molecular Formula

Co
Record name COBALT
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DSSTOX Substance ID

DTXSID1031040, DTXSID50872436
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Molecular Weight

58.93319 g/mol
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Physical Description

Cobalt appears as a black powder., Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Other Solid; Other Solid; Water or Solvent Wet Solid, Odorless, silver-gray to black solid; [NIOSH], SILVER-GREY POWDER., Odorless, silver-gray to black solid.
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Record name COBALT METAL, DUST & FUME (as Co)
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Boiling Point

5198 °F at 760 mmHg (NTP, 1992), 2,927 °C, 2870 °C, 5612 °F
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Soluble in dilute acids, Readily soluble in dilute nitric acid, Solubility in water: none, Insoluble
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

8.9 at 68 °F (NTP, 1992) - Denser than water; will sink, 8.9 g/cu m at 20 °C, 8.9 g/cm³, 8.92
Record name COBALT
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URL https://www.cdc.gov/niosh/npg/npgd0146.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Vapor Pressure

0 mmHg at 68 °F (NTP, 1992), 1 Pa at 1517 °C, 10 Pa at 1687 °C, 100 Pa at 1982 °C, 1 kPa at 2150 °C, 0 mmHg (approx)
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Color/Form

Gray metal, hexagonal or cubic, Silvery bluish-white metal, Gray, hard, magnetic, ductile, somewhat malleable metal, Steel-gray, shining, hard, ductile, Face centered cubic above approximately 417 °C

CAS No.

7440-48-4, 16610-75-6
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Melting Point

2723 °F (NTP, 1992), 1,495 °C, 1493 °C, 2719 °F
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Environmental Biogeochemistry and Geochemical Cycling of Cobalt

Natural Abundance and Distribution of Cobalt in Earth Systems

This compound is the 33rd most abundant element in the Earth's crust, with an average concentration of approximately 17.3 to 25 ppm. cdc.govmdpi.comwikipedia.org It is rarely found in its free metallic form due to its reactivity with oxygen. wikipedia.orgmdpi.com Instead, it typically occurs in chemically combined forms within minerals. wikipedia.org

This compound Speciation and Mobility in Aquatic Environments

In aquatic environments, this compound's speciation and mobility are influenced by factors such as pH, redox conditions, and the presence of complexing ligands. aloki.hunih.govifremer.fr this compound primarily exists in the oxidation states of +2 and +3 in water. aloki.hu While Co(III) is generally more stable and mobile in water, Co(II) can be adsorbed onto the surface of iron oxides. aloki.hu this compound solubility is highly dependent on pH and concentration. aloki.hu

Natural this compound concentrations in fresh surface waters are typically low, generally not exceeding 0.2 µg/dm³. aloki.hu In salt groundwaters, the natural content is even lower, around 0.02 µg/dm³. aloki.hu The mobility and solubility of this compound in bottom sediments are primarily determined by its chemical form and sorption processes with negatively-charged sediment molecules. aloki.hu

Recent studies have revealed the presence of large dissolved this compound plumes in major oxygen minimum zones (OMZs) in the ocean. bco-dmo.orgmit.edugeotraces.orgresearchgate.net These plumes are attributed to a combination of factors, including reduced scavenging of this compound in low-oxygen conditions, additions from sedimentary fluxes, and remineralization of organic matter. bco-dmo.orgmit.edugeotraces.org The distribution of dissolved this compound in these areas is strongly coupled to dissolved oxygen levels, with peak concentrations occurring where oxygen is lowest. mit.edugeotraces.org This phenomenon is particularly evident in regions like the eastern tropical South Pacific and the eastern tropical North Atlantic. geotraces.orgresearchgate.netresearchgate.net

In marine systems, dissolved this compound is significantly influenced by complexation with organic ligands. aloki.hutos.orgresearchgate.netpublish.csiro.auresearchgate.net This organic complexation is considered the most important form of dissolved this compound and affects its bioavailability and solubility. researchgate.net Studies using methods like Cathodic Stripping Voltammetry (CSV) have shown that dissolved this compound exists in both labile (free Co(II) and weakly bound forms) and strongly ligand-bound forms. tos.org Most of these strong organic ligands tend to bind to Co(III), as Co(II) faces competition from other divalent trace metals like nickel and copper. tos.org

Cyanobacteria and phytoplankton are considered potential sources of this compound ligands in the surface ocean. tos.org Cobalamins (vitamin B12 and its analogues) have been suggested as potential this compound ligands due to their high conditional stability constants. tos.orgresearchgate.net GEOTRACES studies have provided significant insights into the marine this compound cycle across various ocean basins, highlighting the dominance of organic complexation. tos.org

Dissolved this compound Plumes in Oxygen Minimum Zones

Atmospheric Transport and Deposition of this compound-Containing Particulates

This compound is released into the atmosphere primarily in particulate form, as this compound compounds are nonvolatile. cdc.gov Atmospheric transport and deposition of this compound-containing particulates play a role in its distribution across different environments. Natural sources of atmospheric this compound include wind-blown continental dust, seawater spray, volcanoes, forest fires, and biogenic emissions. cdc.gov Anthropogenic sources, such as the burning of fossil fuels and sewage sludge, mining and smelting activities, and industrial processes, also contribute to atmospheric this compound. cdc.gov

The transport distance of atmospheric this compound depends on factors like particle size and density. cdc.gov Coarser particles tend to deposit closer to the source, while finer particles can travel longer distances. cdc.gov Atmospheric this compound returns to land or surface water through wet and dry deposition. cdc.govnih.gov Studies have shown that atmospheric deposition can be a significant method for the relocation of trace elements, including this compound. nih.gov

Biogeochemical Transformations of this compound

This compound undergoes various biogeochemical transformations in the environment, influenced by chemical and biological processes. These transformations affect its speciation, mobility, and availability.

In aquatic environments, this compound's redox state is crucial. While Co(II) is common, Co(III) is also present and is generally more stable and mobile. aloki.hu The oxidation of Co(II) can occur, and this process is often considered to be controlled by scavenging and oxidation on the surface of manganese oxides. nih.gov However, some studies suggest that certain manganese-oxidizing bacteria can also oxidize Co(II) independently of manganese oxidation. nih.gov

Organic complexation is a key biogeochemical transformation in marine systems, strongly influencing the speciation and fate of dissolved this compound. tos.orgresearchgate.net The formation of strong organic complexes can reduce the concentration of free Co(II) ions. researchgate.net

In soils and sediments, microbial activity can play a significant role in this compound transformations. For instance, studies on laterite sediments have shown that stimulating metal-reducing conditions with organic substrates can increase the amount of easily recoverable this compound, mirroring the behavior of manganese. ucr.ac.cr This suggests that the environmental behavior of this compound in laterites is likely controlled by microbial manganese biogeochemical cycling. ucr.ac.cr Fungi, such as Aspergillus niger, can also influence this compound speciation in manganese oxides through processes involving reduction and the formation of biomineral crusts containing this compound. nih.gov

The precipitation and transformation of this compound sulfide (B99878) nanoparticles are also important in the biogeochemical cycling of this compound in low-temperature aqueous conditions. acs.orgresearchgate.netvt.edufigshare.comosti.gov Studies have investigated the formation and stability of amorphous and crystalline this compound sulfide phases under different environmental conditions, including the presence of iron and sulfate-reducing bacteria. acs.orgresearchgate.netosti.gov These transformations are crucial for predicting the prevalent this compound-bearing phases in various natural and engineered environments. researchgate.netvt.eduosti.gov

The interplay between this compound and other elements, particularly manganese and iron, is a recurring theme in its biogeochemical transformations. This compound often co-occurs with these metals in minerals and is influenced by their redox cycling and the associated microbial activities. nih.govucr.ac.crnih.gov

Microbially Mediated this compound Cycling

Microorganisms play a significant role in the transformation and movement of this compound in various environments. Their metabolic activities can directly or indirectly influence this compound's oxidation state, solubility, and complexation.

Role of Microorganisms in this compound Oxidation and Reduction

Microorganisms are key players in the redox cycling of this compound. Bacterial oxidation of Co(II) to Co(III) can occur, often linked to the oxidation of manganese. nih.govasm.org This process can lead to the scavenging and removal of dissolved this compound from the water column as Co(III) oxides are less soluble. nih.govpnas.org Studies have shown that marine Bacillus species, known for manganese oxidation, can also directly oxidize Co(II) independently of manganese oxidation, suggesting a direct enzymatic mechanism. nih.govasm.org This biological oxidation can occur over a range of pH, temperature, and this compound concentrations. nih.govasm.org

Conversely, microbial reduction of Co(III) to Co(II) can also take place. capes.gov.brnih.gov Metal-reducing bacteria, such as Shewanella alga strain BrY, have been shown to enzymatically reduce Co(III)-EDTA to Co(II)-EDTA. capes.gov.br This reduction can be coupled with the oxidation of other substances and can decrease the stability and mobility of this compound complexes. capes.gov.br In environments rich in iron and manganese oxides, bacteria like Geobacter can reduce these oxides, which can indirectly remobilize adsorbed or co-precipitated Co(II) and Co(III). nih.govresearchgate.net Geobacter species can also reduce chelated forms of Co(III) to Co(II). nih.gov

Bacterial Scavenging of this compound

Bacterial activity, particularly the oxidation of manganese, is a primary mechanism for the scavenging of dissolved this compound from seawater. copernicus.orgcopernicus.orgnsf.gov Due to the similar redox properties and ionic radii of this compound and manganese, Co(II) can be co-oxidized and adsorbed onto newly formed manganese (III, IV) oxides. nih.govcopernicus.org This process effectively transfers dissolved this compound to the particulate phase, contributing to its removal from the water column and accumulation in sediments. copernicus.orgnsf.gov

Studies on bacteria isolated from ferromanganese crusts have demonstrated their ability to immobilize this compound from seawater. researchgate.net These microorganisms can tolerate high metal concentrations and potentially scavenge other metals. researchgate.net The sequestration of metals can occur on the external cell surface, possibly within an exopolymeric matrix, and also through intracellular accumulation. This bacterial scavenging plays a significant role in regulating oceanic metal cycles and the fate of trace metals in marine environments.

Prokaryotic Vitamin B12 Production and this compound Biogeochemical Cycling

This compound is an essential component of vitamin B12 (cobalamin), a crucial coenzyme for numerous metabolic processes in many organisms, particularly prokaryotes. frontiersin.orgresearchgate.netnih.govwikipedia.org The intricate relationship between prokaryotic vitamin B12 producers and other organisms is critical for understanding the oceanic biogeochemical cycling of this compound. frontiersin.orgnih.govresearchgate.net

Prokaryotes are the sole producers of cobalamin de novo through complex biosynthetic pathways. frontiersin.orgwikipedia.org These pathways require this compound as the central coordinating ion within the corrin (B1236194) ring structure of vitamin B12. frontiersin.orgresearchgate.netwikipedia.org The availability of this compound can influence cobalamin production and, consequently, the growth and metabolic activity of both cobalamin-producing prokaryotes and auxotrophic organisms that rely on external sources of vitamin B12. frontiersin.orgnih.gov

The distribution of dissolved this compound in marine environments can impact cobalamin bioavailability. frontiersin.orgnih.gov this compound scarcity in certain regions can limit the synthesis of vitamin B12, affecting the microbial communities that depend on it. frontiersin.orgnih.gov Conversely, this compound-rich environments may foster unique interactions between prokaryotes and eukaryotes, potentially altering food web dynamics due to the localized abundance of this essential micronutrient. frontiersin.orgnih.gov

Phytoplankton Uptake and Influence on Oceanic this compound Distribution

Phytoplankton, the microscopic plants of the ocean, require this compound as a micronutrient for growth and various metabolic functions, including its incorporation into vitamin B12 and other metalloenzymes. bco-dmo.orghawaii.eduwhoi.edunih.govmit.edunih.govgeotraces.org The uptake of dissolved this compound by phytoplankton in the upper ocean significantly influences its distribution in seawater. copernicus.orghawaii.eduwhoi.edu

In many ocean regions, dissolved this compound profiles show depletion in surface waters due to biological uptake and accumulation in deeper waters where organic matter remineralization releases this compound. copernicus.orghawaii.edunih.gov This pattern is similar to that of other essential nutrients like phosphate (B84403), and strong correlations between dissolved this compound and phosphate concentrations have been observed in some areas, indicating significant phytoplankton uptake. copernicus.orghawaii.eduwhoi.edu

However, the relationship between this compound and phosphate can vary geographically. hawaii.edu In the North Atlantic, a strong positive correlation between dissolved this compound and phosphate highlights substantial phytoplankton uptake. hawaii.edu In contrast, the western Pacific Ocean shows a different correlation pattern, suggesting the influence of other factors like upwelling and coastal runoff. hawaii.edu

The this compound requirements of different phytoplankton species can vary, influencing the dissolved this compound distribution in surface waters. geotraces.org For example, cyanobacteria, which are obligate users of this compound in vitamin B12, can significantly impact this compound concentrations in regions where they are abundant. frontiersin.org Studies on Prochlorococcus, a dominant marine cyanobacterium, indicate an extraordinarily low minimum this compound requirement, allowing it to thrive in low-cobalt environments. pnas.orgnih.gov This minimal this compound metabolism in Prochlorococcus may have a global effect on the marine this compound cycle. pnas.org

Sedimentary Processes and this compound Fluxes

Sedimentary processes play a crucial role in the this compound cycle, acting as both sinks and sources of this compound in aquatic environments. This compound accumulates in marine sediments, particularly in those rich in manganese oxides, due to scavenging from the water column. copernicus.orgnsf.gov Pelagic sediments can be significantly enriched in this compound compared to crustal sources. nsf.gov

The flux of scavenged this compound to sediments appears relatively steady over long timescales. nsf.gov However, the residence time of this compound in the water column is relatively short compared to deep ocean mixing, suggesting that most scavenging occurs in the mesopelagic zone. copernicus.orgnsf.gov

Sediments, especially those underlying oxygen minimum zones (OMZs), can also be a significant source of dissolved this compound to the overlying water. copernicus.orgbco-dmo.orgmit.eduyale.eduresearchgate.net Under anoxic or suboxic conditions, the reductive dissolution of iron and manganese oxides, which have adsorbed or co-precipitated this compound, can release dissolved this compound back into the water column. copernicus.orgnih.govyale.eduresearchgate.net This remobilization contributes to elevated dissolved this compound concentrations observed in OMZs. copernicus.orgbco-dmo.orgmit.eduyale.edu

Studies in areas like the Peruvian oxygen minimum zone have shown benthic fluxes of this compound from sediments into bottom waters. researchgate.net While diffusive manganese fluxes from sediments can be high and consistent with solid-phase depletion, this compound fluxes can be lower, implying some dissolution in the water column. researchgate.net Continental shelf sediments, particularly those influenced by riverine input and associated reductive processes, can also be key sources of trace metals like this compound to coastal waters. uu.nl

Anthropogenic Impacts on Global this compound Biogeochemical Cycles

Anthropogenic activities have increasingly impacted the global biogeochemical cycle of this compound. The rising demand for this compound, largely driven by its use in rechargeable batteries for portable electronics and electric vehicles, has led to increased mining and processing activities. copernicus.orgresearchgate.netresearchgate.net

Mining and refining of this compound can release significant amounts of this compound into the environment, affecting soil, water, and air quality. researchgate.netutexas.edu Environmental risks associated with these activities include habitat destruction, water pollution, and increased carbon emissions. researchgate.netutexas.edu Life cycle assessments of this compound production highlight various environmental impacts, including global warming potential, acidification, and eutrophication. researchgate.netcobaltinstitute.org Electricity usage and direct emissions from mining and processing are identified as significant contributors to these impacts. researchgate.netcobaltinstitute.org

The geographical concentration of this compound mining and refining in specific regions, such as the Democratic Republic of Congo for mined this compound and China for refined this compound products, raises concerns about supply chain stability and potential localized environmental burdens. researchgate.netutexas.edu

Environmental Repercussions of this compound Mining Operations

This compound mining, a crucial activity for meeting the growing demand for batteries in electric vehicles and electronics, has substantial environmental consequences. walkthestreetcapital.comiied.orgearth.orgwatery-news.co.uknifdarconsulting.com These impacts range from direct habitat destruction to the widespread contamination of water and air. iied.orgnifdarconsulting.com The Democratic Republic of Congo (DRC), being the world's largest supplier of this compound, bears a significant portion of these environmental burdens. iied.orgearth.orgearth.org Both large-scale industrial mining and artisanal mining contribute to the environmental degradation. iied.org

Water and Air Contamination from Mining Waste

This compound mining operations are a major source of water and air contamination. iied.orgearth.orgnifdarconsulting.com The extraction processes, including open-pit mining and leaching techniques, can release heavy metals such as this compound, nickel, copper, and arsenic into water bodies. ijsrem.com The exposure of sulfide minerals during mining can also lead to the formation of acid mine drainage (AMD), which further exacerbates water pollution. watery-news.co.ukijsrem.comgtwaction.org Studies have shown that rivers, lakes, streams, and wetlands in mining regions can become severely polluted and acidified, rendering them unable to support aquatic life and toxic for human use. gtwaction.orgiom3.org For instance, research in the DRC has found prominent levels of this compound contamination in fish from lakes adjacent to mining towns. earth.org This contamination can spread to humans through the consumption of contaminated fish or water. earth.org Improper disposal of mining waste, including toxic tailings, directly into rivers and water bodies is a significant issue, polluting water sources and threatening aquatic life. nifdarconsulting.comgtwaction.org Tailings have been found in streambeds, poisoning water supplies with toxic metals. gtwaction.org Breaches in tailings dams and spills of sulfuric acid have also resulted in significant toxic environmental pollution incidents. gtwaction.org

Air contamination from this compound mining primarily stems from dust and grit generated during excavation and the crushing of ore. earth.orgtheclimateclub.cofriendsofthecongo.org This dust can contain toxic metals, including uranium, and is linked to respiratory problems for nearby communities. earth.orgtheclimateclub.cofriendsofthecongo.orgiied.org The hazy air surrounding mines is often described as toxic to breathe. earth.orgtheclimateclub.co

Habitat Alteration and Ecosystem Disruption

This compound mining operations cause significant disruption to local ecosystems, leading to habitat alteration and loss of biodiversity. walkthestreetcapital.comiied.orgnifdarconsulting.com Large-scale deforestation is a common consequence of mining, as land is cleared for mining sites and associated infrastructure. walkthestreetcapital.comnifdarconsulting.comtheclimateclub.cosustainability-directory.com This deforestation not only contributes to climate change but also fragments habitats, isolating plant and animal populations and reducing genetic diversity. friendsofthecongo.orgsustainability-directory.com The loss of forests disrupts ecosystems and threatens biodiversity. nifdarconsulting.comsustainability-directory.com Soil erosion and sedimentation in nearby waterways are also results of mining activities, disrupting natural water flow and affecting aquatic habitats. watery-news.co.uk The alteration of water quality and physical habitat due to mining can significantly disrupt aquatic ecosystems, leading to a loss of biodiversity. watery-news.co.uk High concentrations of this compound in soil can also negatively impact soil fertility by harming essential soil organisms like worms and affecting crop growth. earth.orgtheclimateclub.co

Industrial Effluent and Agricultural Runoff as this compound Sources

Beyond mining, industrial effluent and agricultural runoff are notable anthropogenic sources of this compound contamination in the environment. researchgate.netcdc.govdwqr.scot Industrial activities, including the production of alloys and chemical compounds containing this compound, contribute to its release into waterways through wastewater discharges. cdc.govdwqr.scot Industrial wastewater can contain this compound concentrations ranging from 60 to 6000 mg/L. mdpi.com Studies have shown that soil irrigated with industrial effluent can accumulate high levels of toxic metals, including this compound. researchgate.net

Agricultural runoff can also contribute to this compound contamination, particularly through the application of phosphate fertilizers and sewage sludge that may contain elevated levels of this compound. cdc.gov Urban runoff is another diffuse source of this compound in freshwaters. dwqr.scot

Remediation Strategies for this compound-Contaminated Environments

Addressing this compound contamination in the environment requires effective remediation strategies. Various approaches, including phytoremediation and advanced chemical and biological methods, are employed to clean up contaminated soil and water. nih.gov

Phytoremediation Technologies for this compound

Phytoremediation is an environmentally friendly and potentially cost-effective technology that utilizes plants to remove or immobilize contaminants from soil and water. mdpi.comnih.goviaees.org For this compound contamination, phytoextraction, a process where plants absorb metals through their roots and accumulate them in their shoots, is a key strategy. im4dc.org Research has explored the use of different plant species for their ability to extract this compound from contaminated soils. researchgate.net For example, studies have investigated the potential of canola (Brassica napus L.) for reclaiming this compound-contaminated agricultural lands. pjoes.compjoes.com Experiments have shown that canola can absorb this compound, and the application of chelating agents like EDTA can enhance this compound uptake by the plants, although high doses of EDTA can negatively affect plant growth. pjoes.compjoes.com Hyperaccumulator plants, which can accumulate extraordinarily high concentrations of metals in their tissues, show promise for phytoextraction. im4dc.org More than 30 copper-cobalt hyperaccumulator plant species have been identified in regions like the Copper-Cobalt Belt of the DRC and Zambia, offering a low-cost approach for rehabilitating metal-contaminated soils. im4dc.org Aquatic macrophytes, such as Pistia stratiotes (water lettuce), have also been studied for their capacity to remove this compound from contaminated water bodies. iaees.org

Advanced Chemical and Biological Remediation Approaches

In addition to phytoremediation, advanced chemical and biological methods are utilized for the remediation of this compound-contaminated environments. Chemical precipitation is a common method for removing metal ions from contaminated water, where this compound can be precipitated as hydroxides, sulfides, or carbonates depending on the water chemistry. mdpi.com Adsorption is another physico-chemical method that is considered cheaper and more efficient than some conventional approaches for removing heavy metals like this compound from contaminated ecosystems. researchgate.net Various adsorbent materials, including modified microbes, lignocellulosic materials, industrial waste biomass, nanotubes, metal-organic frameworks (MOFs), and nanocomposite materials, are being developed for this purpose. researchgate.net

Biological remediation approaches leverage the metabolic capabilities of microorganisms to transform or remove this compound. Biological sulfate (B86663) reduction (BSR), for instance, utilizes sulfate-reducing bacteria (SRB) to convert sulfate in wastewater to sulfide, which can then precipitate metal ions like this compound as metal sulfides. mdpi.com Bioelectrochemical systems (BES) are also being investigated for industrial wastewater treatment containing this compound, although high concentrations of this compound ions can negatively impact the performance of electrogenic biofilms responsible for pollutant degradation and power generation. nih.gov Microbially induced carbonate precipitation (MICP) is another sustainable biological technique for heavy metal removal. researchgate.net

Table 1: Examples of Plants Studied for this compound Phytoremediation

Plant SpeciesApplication ContextKey FindingsSource
Canola (Brassica napus L.)Agricultural SoilsAbsorbs this compound; EDTA can enhance uptake but may affect plant growth. pjoes.compjoes.com
Panikum (Panicum antidotal)Contaminated SoilsStudied for this compound extraction. researchgate.net
Napier grass (Pennisetum purpureum)Contaminated SoilsStudied for this compound extraction. researchgate.net
Squash (Cucurbita pepo)Contaminated SoilsStudied for this compound extraction; lower accumulation in roots compared to others. researchgate.net
Cotton (Gossypium hirsutum)Contaminated SoilsStudied for this compound extraction. researchgate.net
Sunflower (Helianthus annuus)Contaminated SoilsRoots showed high this compound accumulation. researchgate.net
Pistia stratiotes L. (Water lettuce)Contaminated Water BodiesCan be used for this compound removal from water. iaees.org
Copper-Cobalt HyperaccumulatorsMining/Smelter SoilsAccumulate high concentrations of Co; potential for phytoextraction. im4dc.org

Table 2: this compound Concentrations in Water from Different Sources

Water SourceTypical this compound ConcentrationNotesSource
Natural Fresh Surface Waters≤ 0.2 µg·dm⁻³Generally low concentrations. aloki.hu
Drinking Water0.03 µg·dm⁻³Generally low concentrations. aloki.hu
Salt Groundwaters0.02 µg·dm⁻³Lowest natural content compared to fresh waters. aloki.hu
Water Resources near Mines/Industrial EffluentsElevated, e.g., 0.9 mg/LHigher concentrations associated with industrial/mining areas. dwqr.scotmdpi.com
Industrial Wastewater60 to 6000 mg/LCan have very high concentrations. mdpi.com
Ordinary Swedish Household Greywater1.36 μg/LDue to products like shampoos and detergents. mdpi.com
Ordinary Swedish Household Blackwater0.86 μg/LDue to products like shampoos and detergents. mdpi.com

Biological and Biochemical Roles of Cobalt Non Clinical Focus

Cobalt as an Essential Micronutrient in Non-Human Organisms

This compound's essentiality varies across different life forms. For many bacteria and archaea, it is a required micronutrient. frontiersin.org In the case of plants, its essentiality is often indirect, mediated through symbiotic relationships with this compound-requiring microbes. agnition.com Animals require this compound as an ultratrace element, primarily for the synthesis of vitamin B12 by their gut bacteria. libretexts.org

Mechanisms of this compound Uptake and Transport in Plants and Microbes

This compound uptake in plants primarily occurs from the soil in its ionic form, Co2+. agnition.com Specific transporters for this compound have not been definitively identified in higher plants; instead, this compound appears to be transported via iron transporters, such as IRON-REGULATED TRANSPORTER 1 (IRT1) in Arabidopsis thaliana. frontiersin.orgnih.gov Once absorbed into root cells, ferroportins (FPN1 and FPN2) are involved in its movement. FPN2 facilitates the sequestration of Co2+ into vacuoles within root cells, while FPN1 is responsible for loading Co2+ into the xylem for translocation to shoots. nih.gov In the xylem, Co2+ can be complexed with organic molecules like citrate, histidine, methionine, or nicotianamine (B15646) for transport. nih.gov Upward transport in plants is largely driven by the transpirational flow in the xylem. biocyclopedia.com However, this compound exhibits low mobility in plants, resulting in a decreasing concentration gradient from roots to shoots and leaves to fruits, with only small amounts transported to leaves. biocyclopedia.com

Microbes, including bacteria and archaea, utilize co-transport systems for Co2+, often shared with other metal ions like Zn2+ and Cd2+, or Ca2+, Co2+, Zn2+, and Cd2+. frontiersin.org Putative receptors for vitamin B12 have also been identified in these organisms. frontiersin.org Comparative genomic analyses indicate that this compound is widely used by bacteria and archaea, with Cbi/NikMNQO being a common prokaryotic transporter. frontiersin.org

Essentiality in Animal Physiology (Excluding Human Clinical Data)

This compound is essential for the metabolism of all animals, primarily as a key constituent of cobalamin (vitamin B12). libretexts.org Ruminant animals rely on bacteria in their digestive tracts to convert ingested this compound salts into vitamin B12. libretexts.org This bacterially synthesized vitamin B12 is crucial for the health of livestock. cobaltinstitute.org this compound deficiency in grazing animals, historically known as 'bush sickness' or 'coast disease', is attributed to insufficient this compound in the soil leading to a lack of vitamin B12 synthesis by rumen microorganisms. libretexts.orgcabidigitallibrary.org Supplementation with this compound can cure these deficiencies. libretexts.orgcobaltinstitute.org While ruminants have a high requirement due to their reliance on microbial synthesis, hind-gut fermenters like horses are less affected as they can absorb sufficient vitamin B12 synthesized in the caecum. cabidigitallibrary.org Pigs and poultry obtain vitamin B12 from their diet or by consuming feces. cabidigitallibrary.org There is no evidence suggesting that animal species require this compound for functions other than as vitamin B12. cabidigitallibrary.org

This compound-Phosphate Relationships in Oceanic Primary Production

This compound is an important bioactive trace metal that can influence or co-limit phytoplankton growth in various oceanic regions. researchgate.net Its distribution in the oceans is not fully understood, but when this compound concentrations correlate with phosphate (B84403), it indicates its role as a nutrient for marine organisms. hawaii.edu Conversely, a correlation with manganese often suggests a significant geological influence. hawaii.edu

Studies in the North Atlantic Ocean have shown a strong positive correlation between this compound and phosphate, indicative of significant phytoplankton uptake. hawaii.edu This contrasts with regions like the West Pacific Ocean, where different influencing factors may be at play, leading to a negative correlation. hawaii.edu The relationship between this compound and inorganic phosphorus can suggest that this compound drawdown is linked to a high demand related to alkaline phosphatase at low phosphorus concentrations. mit.edu This is supported by observations where alkaline phosphatase activities increased after this compound addition in shipboard incubations, indicating phosphorus stress in the phytoplankton community. mit.edu this compound can act as a metal cofactor in alkaline phosphatase, an enzyme essential for the acquisition of dissolved organic phosphorus by phytoplankton. ifremer.fr

The this compound:phosphate ratios derived from correlations can vary significantly across different oceanic domains, reflecting dynamic variability in the utilization, demand, and sources of this micronutrient. researchgate.net Organic complexation also plays a crucial role in preventing the scavenging of this compound in the ocean, influencing its bioavailability for primary production. researchgate.net

This compound-Dependent Enzymes and Co-factors

This compound enzymes fall into two main categories: the widespread vitamin B12-dependent enzymes and a smaller group of non-corrin this compound enzymes. researchgate.net

Vitamin B12 (Cobalamin) as a this compound Metallocofactor

Vitamin B12, also known as cobalamin, is a water-soluble vitamin that serves as a vital cofactor in various metabolic processes in animals and microbes. mdpi.comwikipedia.org It is a complex molecule containing a central this compound ion coordinated within a corrin (B1236194) ring. wikipedia.orgnih.gov Vitamin B12 is the only vitamin known to contain a metal ion. mdpi.com It is essential for processes such as DNA synthesis and the metabolism of fatty acids and amino acids. wikipedia.org Notably, mammals cannot synthesize vitamin B12; its production is limited to certain bacteria and archaea. mdpi.com

Cobalamin derivatives function as coenzymes, being required for certain enzyme-catalyzed reactions. wikipedia.org The biologically active forms are typically adenosylcobalamin (AdoCbl) and methylcobalamin (B1676134) (MeCbl), which act as cofactors in enzymatic reactions crucial for cell division and growth. nih.gov Cyanocobalamin is a stable, often synthetic, form that is converted to active forms within the body. mdpi.com

Structural and Electronic Characteristics of this compound in Corrin Rings

The core structure of cobalamin is the corrin ring, a modified tetrapyrrole that houses the central this compound ion. wikipedia.orgnih.gov The corrin ring acts as the main ligand for this compound. nih.gov Unlike the planar porphyrin ring found in heme, the corrin ring is ring-contracted and adopts a helical conformation. researchgate.net This structural feature is thought to contribute to the catalytic properties of corrinoids and facilitates changes in the oxidation state of the central metal ion. researchgate.net

The this compound ion in cobalamin is coordinated by four nitrogen atoms from the corrin ring in a roughly square planar arrangement. mdpi.comlibretexts.org Additionally, it has axial ligands. nih.gov In biological forms, the upper ligand is typically a methyl or adenosyl group, while the lower ligand is a nucleotide loop containing dimethylbenzimidazole, which acts as a lower ligand to the this compound ion. nih.gov

The this compound ion within the corrin ring can exist in different oxidation states: Co3+, Co2+, and Co1+, which cycle during its catalytic activity. uwo.ca As isolated, this compound in vitamin B12 is often in the +3 oxidation state, exhibiting an octahedral geometry with the four corrin nitrogen atoms and two axial ligands. mdpi.comlibretexts.org However, the biochemical activity involves redox processes to access the +2 (B12r) and +1 (B12s) oxidation states. wikipedia.org

The electronic structure of the this compound ion within the corrin ring is complex and can be severely multiconfigurational, particularly in the Co1+ state. uni-muenchen.deresearchgate.net Studies using computational methods like CASPT2 and DFT have explored the electronic structure and ligand-field spectrum of this compound in corrin. uni-muenchen.deresearchgate.net These studies suggest a significant degree of covalency between the this compound and the nitrogen orbitals of the corrin ring. uni-muenchen.deresearchgate.net The unique structural and electronic properties conferred by the corrin ring are crucial for the diverse and often challenging chemical transformations catalyzed by B12-dependent enzymes, including those involving the cleavage of the this compound-carbon bond to generate reactive species. researchgate.netresearchgate.net The relatively small macrocyclic cavity of the corrin ring may also induce steric constraints around the axial coordination site, impacting the chemistry of the this compound ion. core.ac.ukwits.ac.za

Adenosylcobamides (AdoCbas) in Radical Reactions

Adenosylcobamides (AdoCbas), including adenosylcobalamin (AdoCbl), are key cofactors in enzymatic radical reactions researchgate.netwikipedia.org. These reactions often involve challenging chemical transformations researchgate.net. The catalytic activity of AdoCbas is initiated by the homolytic cleavage of the this compound-carbon bond linking the this compound to the 5'-deoxyadenosyl group researchgate.netwikipedia.org. This cleavage generates a highly reactive 5'-deoxyadenosyl radical and a Co(II) species researchgate.netnih.gov. The generated radical then participates in hydrogen atom abstraction, facilitating various rearrangement and isomerization reactions wikipedia.orgwikipedia.org. An example of an enzyme utilizing AdoCbl is methylmalonyl-CoA mutase, which catalyzes the conversion of L-methylmalonyl-CoA to succinyl-CoA, a crucial step in the metabolism of odd-chain fatty acids and certain amino acids nih.govwikipedia.orgscielo.org.za. AdoCbl also plays a role in regulating the expression of some bacterial genes, for instance, modulating carotenoid genes by binding to photoreceptor proteins like CarH wikipedia.orgscielo.org.za.

Methylcobamides (MeCbas) in Methyl Group Transfer

Methylcobamides (MeCbas), such as methylcobalamin (MeCbl), are essential cofactors for enzymes that catalyze methyl group transfer reactions researchgate.net. These reactions are vital for processes like amino acid synthesis and various methylation events throughout the body nih.govepain.org. MeCbl functions as a methyl donor, transferring a methyl group to a substrate, resulting in the formation of a Co(I) species nih.govnih.gov. The this compound then accepts a methyl group from another donor substrate, regenerating MeCbl nih.gov. A prominent example of a MeCbl-dependent enzyme is methionine synthase, which catalyzes the transfer of a methyl group from methyltetrahydrofolate to homocysteine, producing methionine wikipedia.orgnih.govumich.edu. This reaction is critical for the methionine cycle and DNA methylation epain.org. Methyltransferases involved in methanol (B129727) metabolism in methanogenic archaea also utilize methylcobamides to transfer methyl groups to coenzyme M uniprot.orgmybiosource.comontosight.ai.

Redox-Active Cobamides in Dehalogenation Reactions

Redox-active cobamides, particularly those containing this compound in the Co(II) or Co(I) oxidation states, are involved in dehalogenation reactions catalyzed by reductive dehalogenases researchgate.netrsc.org. These enzymes are crucial for the metabolism of halogenated organic compounds, particularly in anaerobic bacteria rsc.orgoup.com. The Co(I) form of the cobamide is considered the reactive species that attacks the carbon-halogen bond, leading to the removal of the halogen atom oup.com. Reductive dehalogenases often contain a cobamide cofactor and iron-sulfur clusters, which facilitate electron transfer to the cobamide site, maintaining it in a highly reductive state necessary for cleaving the carbon-halogen bond oup.comfrontiersin.org.

Enzymatic Mechanisms of this compound-Corrinoids in Metabolism

This compound-corrinoid-dependent enzymes employ distinct mechanisms depending on the nature of the upper ligand. Adenosylcobalamin-dependent enzymes typically initiate catalysis through the homolytic cleavage of the Co-C bond, generating radicals that drive rearrangements and isomerizations researchgate.netwikipedia.org. Methylcobalamin-dependent enzymes, on the other hand, are involved in methyl group transfer reactions, often proceeding through nucleophilic or radical pathways involving the Co-C bond researchgate.netumich.edu. The corrin ring structure and its interaction with the protein environment play a crucial role in modulating the reactivity and coordination state of the central this compound ion, influencing the enzymatic mechanism researchgate.netpnas.orgnih.gov. The cycling between different this compound oxidation states (typically Co(III), Co(II), and Co(I)) is fundamental to the catalytic cycles of these enzymes nih.govnih.gov.

Non-Corrin this compound Enzymes and Their Catalytic Mechanisms

While the majority of this compound's biological roles are linked to corrinoids, a smaller group of enzymes directly bind this compound ions and utilize them for catalysis without the corrin ring structure wikipedia.orgmdpi.com. These non-corrin this compound enzymes exhibit diverse catalytic mechanisms.

This compound-Activated Bromoperoxidase-Esterase
This compound Modulation of Alkaline Phosphatase Activity

Alkaline phosphatases are a group of enzymes that catalyze the hydrolysis of phosphate esters. While typically metalloenzymes requiring zinc and/or magnesium for activity, this compound ions have been shown to modulate the activity of some alkaline phosphatases rochester.edu. This compound can potentially replace other metal ions at the active site or bind to regulatory sites, influencing the enzyme's catalytic rate and substrate specificity rochester.edu. The precise mechanism of this compound modulation can vary depending on the specific alkaline phosphatase enzyme and the cellular conditions.

Roles of this compound in Glucose Isomerase Activation

This compound ions play a significant role in the activation of glucose isomerase, also known as xylose isomerase (EC 5.3.1.5). This enzyme catalyzes the reversible isomerization of aldoses to ketoses, a reaction of considerable industrial importance, particularly in the production of high-fructose corn syrup from glucose and bioethanol from xylose. mdpi.com

Studies on glucose isomerase from various Streptomyces species, such as Streptomyces albus and Streptomyces griseofuscus, have demonstrated the activating effect of this compound. While magnesium is also an activator, this compound can be superior at low concentrations and offers greater stability to the enzyme against heat and acid inactivation. oup.comtandfonline.comtandfonline.com this compound ions appear to bind at the same or very close sites on the enzyme as magnesium ions, exhibiting a much higher affinity for the enzyme compared to magnesium. tandfonline.comtandfonline.com The activation mechanism involving divalent metal ions like magnesium and this compound in Streptomyces griseofuscus glucose isomerase is described by a random rapid equilibrium system. oup.comtandfonline.comtandfonline.com

Kinetic investigations have provided insights into the interaction of this compound with glucose isomerase. Dissociation constants for this compound from enzyme-cobalt complexes are significantly lower than those for magnesium, indicating a stronger binding affinity. oup.comtandfonline.comtandfonline.com The presence of a metal ion, including this compound, enhances the affinity of the enzyme for its substrate (e.g., glucose), and conversely, the presence of the substrate enhances the affinity of the metal for the enzyme. oup.comtandfonline.com

Some research suggests that while multiple this compound ions might be associated with the enzyme, not all are equally important for structural stability. For instance, in glucose isomerase from Streptomyces griseofuscus, one this compound ion is thought to be tightly bound and essential for maintaining the ordered conformation, particularly the quaternary structure, while others might be more loosely bound. tandfonline.com

This compound Interactions with Other Metalloproteins and Enzyme Systems

This compound is an essential trace element for many organisms, including both eukaryotes and prokaryotes, although it is less frequently found in metalloproteins compared to other transition metals like iron and zinc. mdpi.commdpi.com The most well-known role of this compound in biological systems is as the central atom in the corrin ring of cobalamin (vitamin B12), a crucial cofactor for enzymes involved in methyl group transfer and rearrangement reactions. mdpi.com

Beyond cobalamin-dependent enzymes, a limited number of non-corrin this compound-containing enzymes have been identified and characterized. These include enzymes such as methylmalonyl-CoA carboxytransferase, prolidase, methionine aminopeptidase, nitrile hydratase, and glucose isomerase. mdpi.com

This compound can also interact with other metalloproteins and enzyme systems, sometimes with toxic consequences at elevated concentrations due to its ability to compete with or displace other essential metal ions. nih.govresearchgate.net For example, this compound can compete with iron in heme proteins and inhibit the activity of iron-sulfur (Fe-S) proteins. nih.govresearchgate.net This competition can disrupt iron homeostasis within the cell. nih.govresearchgate.net Studies in Escherichia coli and Salmonella enterica have shown that this compound inhibits Fe-S protein activity. nih.govresearchgate.net

This compound can also be used as a probe to study the properties of other metalloproteins, particularly those containing zinc. acs.org this compound-substituted zinc enzymes can serve as models to understand the electronic structure and bonding in similar metalloprotein sites. acs.org

Some enzymes, like glyoxalase I from Clostridium acetobutylicum, can be activated by this compound or nickel, which typically assume octahedral geometries. nih.gov However, the binding of other metals, such as zinc in a trigonal bipyramidal geometry, can inactivate this enzyme isoform. nih.gov This highlights how the specific coordination geometry and metal preference of an enzyme's active site dictate its interaction with different metal ions.

Molecular Mechanisms of this compound Stress in Ecosystems

Elevated concentrations of this compound in ecosystems can lead to stress in various organisms, impacting their biological processes through several molecular mechanisms.

Ecological Effects of Elevated this compound Concentrations (Excluding Human Toxicity Profiles)

High levels of this compound in the environment, often resulting from industrial activities like mining and smelting, can have detrimental ecological effects. earth.orgresearchgate.net this compound can pollute water bodies and soil, impacting aquatic life and terrestrial ecosystems. earth.orgresearchgate.net

In aquatic environments, this compound and its salts exhibit high acute and chronic toxicity to aquatic life. dcceew.gov.au this compound can bioaccumulate in the tissues of fish. dcceew.gov.au Elevated this compound concentrations have been linked to the disappearance of fish in polluted streams. earth.org

Terrestrial ecosystems are also affected. High concentrations of this compound in soil can hinder biological functioning and lead to decreased crop yields. researchgate.net Elevated this compound levels have been associated with the death of crops and earthworms, which are vital for soil fertility. earth.org While data on the acute or chronic toxicity of this compound compounds on plants, birds, or land animals is not always sufficient, the persistence of this compound in water and the environment is noted. dcceew.gov.au

The impact of this compound on ecosystems is influenced by its speciation, solubility, and interaction with soil components like organic matter and iron and manganese oxides. mdpi.commdpi.com Acidic environments can increase the bioavailability and remobilization of adsorbed metals like this compound. mdpi.com

Cellular Responses to this compound Overload in Microorganisms and Plants

Organisms have developed various mechanisms to cope with metal stress, including this compound overload. Maintaining metal homeostasis is crucial to protect cells from the toxic effects of excessive metal ions, which can cause oxidative stress, damage to nucleic acids and lipids, and inhibition of essential processes. mdpi.com

In microorganisms, high intracellular concentrations of this compound can be toxic. researchgate.net this compound overload can catalyze the generation of reactive oxygen species (ROS), leading to oxidative stress. nih.govresearchgate.netresearchgate.netpreprints.org This can result in the depletion of iron and glutathione, disrupting iron homeostasis. nih.govresearchgate.net Microorganisms employ various strategies to avoid this compound toxicity, including uptake systems, efflux systems, and metallochaperones to control intracellular this compound levels. nih.gov Efflux systems, such as those belonging to the major facilitator superfamily (MFS), P1B-4-ATPase, resistance nodulation cell division (RND), cation/proton antiporter, and cation diffusion facilitator (CDF) families, help to eliminate excessive this compound from the cell. nih.gov Some bacteria have specific efflux pumps, like RcnA in E. coli, responsible for detoxifying this compound and nickel. nih.gov

Plants also exhibit cellular responses to this compound overload. Although this compound is not universally considered essential for all plants, it can have beneficial effects at low concentrations but becomes phytotoxic at higher levels. preprints.orgfrontiersin.org this compound stress in plants can induce the overproduction of ROS, leading to oxidative stress and damage to essential macromolecules like lipids, proteins, and DNA. preprints.org this compound can interfere with enzyme activity and bind to sulfhydryl groups. preprints.org

Plants have tolerance and detoxification mechanisms to mitigate this compound toxicity. These include enzymatic and non-enzymatic antioxidants that scavenge ROS. preprints.org Mechanisms such as immobilization, exclusion of the metal outside the plasma membrane, restriction of absorption and transport, synthesis of specific metal transporters, induction of stress proteins, and chelation and sequestration by specific ligands contribute to this compound tolerance. preprints.orgfrontiersin.org For instance, the cation diffusive facilitator protein MTP1 is implicated in this compound tolerance by sequestering Co2+ in vacuoles. mdpi.com Membrane transport of this compound in plants primarily occurs in the form of Co2+ via iron-transporting proteins like Iron-Regulated Transporter (IRT1). mdpi.com

Different plant species show varying capacities to tolerate this compound stress and scavenge ROS. preprints.org Exogenous applications of certain substances, like silicon, have been shown to enhance heavy metal tolerance in plants, including reducing this compound toxicity, by promoting mechanisms such as chelation and stimulation of antioxidants. researchgate.net

Catalysis and Reaction Chemistry of Cobalt

Homogeneous Cobalt Catalysis

Homogeneous this compound catalysis has emerged as a powerful strategy for developing efficient and selective organic reactions. bohrium.com This includes reactions involving C–H and C–X activation, hydrogenation, dehydrogenation, cycloaddition, and hydrofunctionalization reactions. bohrium.com

Mechanistic Principles of this compound-Catalyzed Reactions

The mechanisms of homogeneous this compound-catalyzed reactions are often complex and can involve various intermediates and pathways. Understanding these principles is crucial for designing new and improved catalytic systems.

This compound can exist in a variety of oxidation states, commonly ranging from -1 to +3, with +1, +2, and +3 playing significant roles in catalytic cycles. researchgate.netwiley-vch.de The ability of this compound to undergo one- and two-electron redox processes is a key feature that enables its catalytic activity. researchgate.net

Many this compound-catalyzed reactions involve redox cycles where the oxidation state of the this compound center changes throughout the catalytic process. For instance, in some catalytic cycles, this compound(I) species can undergo oxidative addition, a two-electron process, to form this compound(III) intermediates. nih.govnih.gov Conversely, reductive elimination from higher oxidation states regenerates lower-valent this compound species, completing the cycle. nih.gov

While Co(I)/Co(III) redox cycles are common, other redox manifolds, such as Co(0)/Co(II) and Co(-I)/Co(I), have also been observed and are relevant in specific catalytic transformations, such as CO2 hydrogenation. acs.org The facile interconversion between different oxidation states allows this compound catalysts to participate in a variety of elementary steps crucial for catalysis, including oxidative addition, reductive elimination, insertion, and β-hydride elimination.

The nature of the ligands surrounding the this compound center plays a critical role in tuning the catalytic activity, selectivity (regio-, stereo-, and chemo-), and stability of homogeneous this compound catalysts. researchgate.net Ligands can influence the electronic and steric properties of the metal center, thereby affecting its reactivity towards substrates and intermediates.

Electronic Effects: Ligands with varying electron-donating or electron-withdrawing capabilities can alter the electron density on the this compound atom, influencing its redox potentials and its ability to activate substrates. For example, stronger electron-donating phosphine (B1218219) ligands can enhance the stability and hydrogenation capability of this compound catalysts. researchgate.net

Steric Effects: The bulkiness of ligands can control the approach of substrates to the metal center, influencing regioselectivity and preventing unwanted side reactions. Bulky phosphine ligands, for instance, have been shown to promote the formation of linear products in hydroformylation reactions by hindering the branched pathway. researchgate.netresearchgate.net

Chelation and Bite Angle: The chelation mode and bite angle of multidentate ligands can significantly impact the coordination geometry and stability of the this compound complex, affecting its catalytic performance. mdpi.com

Redox-Active Ligands: Some ligands can participate directly in the redox processes, either by undergoing oxidation/reduction themselves or by facilitating electron transfer to or from the metal center. nih.gov

Ligand design is a crucial aspect of developing efficient and selective this compound catalysts. By carefully selecting or designing ligands, researchers can tailor the properties of the this compound complex to favor specific reaction pathways and achieve desired outcomes. nih.gov

This compound complexes can exist in different spin states (e.g., low spin, intermediate spin, high spin) depending on the oxidation state, coordination geometry, and the ligand field strength. researchgate.net Changes in the spin state of the this compound center during a catalytic cycle can significantly influence the reaction pathway and kinetics. oup.comustc.edu.cnresearchgate.netnih.gov

Spin crossover, the transition between different spin states, can be induced by various factors, including temperature, pressure, light irradiation, and coordination of external ligands. nih.gov These spin state changes can affect the energy landscape of the reaction, influencing the stability of intermediates and the activation barriers of elementary steps.

For example, studies have shown that the spin state of this compound in certain catalysts can impact their activity and selectivity in reactions like CO2 reduction and oxygen evolution. oup.comustc.edu.cnresearchgate.netnih.gov Manipulating the spin state through ligand design or external stimuli offers a potential strategy for controlling catalytic performance. ustc.edu.cnresearchgate.netnih.gov

Ligand Effects on this compound Catalytic Activity and Selectivity

This compound-Catalyzed Hydrofunctionalization Reactions

Hydrofunctionalization reactions, which involve the addition of a protic or other functional group across a π-bond (alkene or alkyne), are important transformations in organic synthesis. chinesechemsoc.org this compound catalysts have emerged as effective tools for various hydrofunctionalization reactions, offering advantages in terms of cost and sustainability compared to precious metal catalysts. chinesechemsoc.orgbohrium.com

This compound-catalyzed hydroboration and hydrosilylation of alkenes and alkynes are significant examples of this compound's utility in hydrofunctionalization. These reactions allow for the formation of valuable organoboron and organosilicon compounds, which are versatile intermediates in organic synthesis. chinesechemsoc.org

Hydroboration: this compound catalysts have been successfully employed in the hydroboration of alkenes and alkynes, enabling the synthesis of alkyl and alkenyl boronic esters. chinesechemsoc.orgacs.orgbohrium.comacs.orgresearchgate.netd-nb.info Early hydroboration methods often did not require transition metals but lacked controllable parameters. chinesechemsoc.org The introduction of this compound catalysts dates back to 1997. chinesechemsoc.org this compound-catalyzed hydroboration can exhibit good regio- and stereoselectivity, and recent research has focused on developing asymmetric versions of these reactions. chinesechemsoc.orgbohrium.comresearchgate.net Different this compound precatalysts and ligand systems have been investigated, influencing the reaction outcome and selectivity. chinesechemsoc.orgacs.orgacs.org For instance, this compound(II) acetylacetonate (B107027) (Co(acac)3) has been used as a precatalyst for the regioselective Markovnikov hydroboration of alkenes in the presence of ligands and additives. acs.org Ligand-controlled regiodivergent hydroboration of alkynes has also been reported using this compound complexes. acs.orgd-nb.info

Substrate TypeCatalyst SystemSelectivityReference
AlkenesCo(acac)3 / PPh3 / NaOtBuMarkovnikov regioselectivity acs.org
AlkenesThis compound pincer complex (PN5P triazine backbone)- bohrium.com
AlkynesCo(acac)2 / bisphosphine ligands (in situ Co(I))Regiodivergent acs.orgd-nb.info
VinylcyclopropanesThis compound catalystRegio- and stereoselective bohrium.com
Ketone-derived silyl (B83357) enol ethersCo(II) acetylacetonate / chiral phosphine ligandAsymmetric chinesechemsoc.orgresearchgate.net

Hydrosilylation: this compound complexes are also active catalysts for the hydrosilylation of alkenes and alkynes, providing access to organosilanes. researchgate.netchemrxiv.orgacs.orgchemistryviews.org This transformation is widely used in the industrial production of silicones. chemrxiv.org Various this compound complexes with different ligand sets, including nitrogen-based ligands, phosphines, and N-heterocyclic carbenes (NHCs), have been developed for this purpose. researchgate.netacs.org this compound-catalyzed hydrosilylation can proceed with different chemo-, regio-, and stereoselectivity depending on the catalyst system and reaction conditions. researchgate.netchemrxiv.orgacs.org Notably, with certain ligand systems, this compound catalysts can exhibit anti-Markovnikov regioselectivity in alkene hydrosilylation, complementary to the Markovnikov selectivity often observed with iron catalysts bearing the same ligand type. chemrxiv.org Recent advancements include the development of selective protocols for the syn-hydrosilylation of internal alkynes using inexpensive this compound complexes. chemistryviews.org

Substrate TypeCatalyst SystemSelectivityReference
AlkenesThis compound(II) salts / terpyridine derivatives- researchgate.net
AlkenesThis compound complexes with amine-iminopyridine ligandsanti-Markovnikov regioselectivity chemrxiv.org
Internal AlkynesThis compound complexes with triazine-based PNP-type pincer ligandssyn-stereoselectivity chemistryviews.org
AlkynesThis compound(I) complexcis-addition (with HSiEt3), anti-addition (with HSi(OEt)3) acs.org

Mechanistic studies in this compound-catalyzed hydrosilylation have proposed different substrate activation and bond formation modes, contributing to a better understanding of these reactions. researchgate.net

Hydroamination and Hydroalkoxylation

This compound-catalyzed hydroamination and hydroalkoxylation reactions provide straightforward methods for synthesizing valuable nitrogen and oxygen-containing compounds from alkenes and alkynes. chinesechemsoc.orgscilit.com These transformations involve the addition of N-H or O-H bonds across unsaturated carbon-carbon bonds. Compared to the dual-electron processes often seen with precious metals, this compound-catalyzed hydroamination and hydroalkoxylation frequently proceed via radical pathways, specifically through a metal-hydride hydrogen atom transfer (MHAT) strategy. chinesechemsoc.org Early work in the 1960s and 1970s laid the groundwork for this approach. chinesechemsoc.org

For hydroamination/hydroalkoxylation, alkyl radicals generated by this compound-hydride complexes with alkenes can be captured by nitrogen- or oxygen-centered radical reagents, forming C–N or C–O bonds. chinesechemsoc.org Planar N/O tetracoordinated this compound complexes, such as Co-salen, have been particularly effective catalysts for this type of reaction. chinesechemsoc.org The regioselectivity in MHAT-type hydrofunctionalization reactions is often governed by the stability of the carbon-centered radicals, typically leading to Markovnikov adducts. chinesechemsoc.org

An example of this compound-catalyzed hydroamination involves the use of a this compound(II)-salen complex for the radical hydroamination of alkenes with N-fluorobenzenesulfonimides. This method is applicable to a variety of alkenes, including styrenes, alkyl-substituted alkenes, strained alkenes, and α,β-unsaturated carbonyls, providing products with high chemo- and regioselectivity under mild conditions. dicp.ac.cn Mechanistic studies suggest a catalytic cycle involving a carbon radical intermediate formed by metal-hydride catalyzed HAT, followed by a catalyst-controlled SN2-like pathway between an organothis compound(IV) species and a nitrogen-based nucleophile. dicp.ac.cn

Enantioselective Hydroalkylation

Enantioselective hydroalkylation catalyzed by this compound has seen significant advancements, particularly in the construction of chiral molecules. This process involves the asymmetric addition of an alkyl group and a hydrogen atom across a carbon-carbon multiple bond. While nickel-hydride catalysis has been prominent in hydroalkylation, this compound-catalyzed enantioselective hydroalkylation has been a more recent development. chinesechemsoc.orgresearchgate.net

A notable achievement in this area was the development of a low-valent this compound-hydride catalytic system for the enantioselective hydroalkylation of monofluoroalkenes. chinesechemsoc.org This system utilizes an optimal combination of this compound salts, chiral oxazoline (B21484) ligands, silanes, bases, and solvents. chinesechemsoc.org

Another approach involves this compound-catalyzed enantioselective anti-Markovnikov alkene hydroalkylation for the synthesis of α,α-dialkyl indoles and other N-heterocycles. researchgate.net This method allows for the flexible introduction of diverse alkyl groups at the α-position of chiral N-heterocycles and has been applied in the late-stage functionalization of drug molecules and the asymmetric synthesis of bioactive compounds. researchgate.net The regioselectivity in these reactions can be influenced by the ligand, with bidentate and tridentate ligands leading to different selectivities. researchgate.net

This compound-Catalyzed C-H Functionalization

This compound-catalyzed C-H functionalization has become a highly efficient and atom-economical strategy for organic synthesis, allowing for the direct transformation of unactivated C-H bonds without the need for pre-functionalization. researchgate.netacs.org This field has grown exponentially, with researchers exploring various this compound complexes and ligand systems. scispace.com

Achiral Cp*Co(III)/Chiral Carboxylic Acid Catalysis

One strategy for achieving enantioselective C-H functionalization using this compound involves the combination of an achiral Cp*Co(III) catalyst with a chiral carboxylic acid (CCA) as an external ligand. acs.orgresearchgate.net This approach aims to circumvent the often laborious synthesis of chiral Cp-ligated Co(III) complexes. acs.org The chiral carboxylic acid plays a crucial role in inducing asymmetry, often facilitating C-H metalation through a concerted metalation-deprotonation (CMD) mechanism. snnu.edu.cn

Research has focused on developing CCA ligands that incorporate non-covalent interactions to enhance enantioselectivity. acs.org This catalytic system has been successfully applied in asymmetric C-H alkylation reactions. researchgate.net The choice of chiral carboxylic acid and its steric environment around the metal center are critical for achieving high enantioinduction. snnu.edu.cn

This compound/Salicyloxazoline Catalysis

Another innovative catalytic system for enantioselective C-H functionalization involves the in situ generation of active Co(III) species from commercially available Co(II) salts in the presence of tailor-made chiral salicyloxazoline (Salox) ligands. acs.orgnih.gov This approach offers a more facile synthesis of the catalytic system compared to preparing pre-formed Cp-ligated Co(III) complexes. nih.gov

This compound/Salox catalysis has proven to be a versatile strategy for various asymmetric C-H functionalization reactions, enabling the construction of chiral molecules with different types of chirality, including central, axial, planar, and inherent chirality. acs.org Chiral Salox ligands can be readily synthesized in a single step from salicylonitrile and chiral amino alcohols. nih.govx-mol.net This catalytic system has also been successfully applied in electro- and photochemical-catalyzed enantioselective C-H functionalization. acs.org Mechanistic studies have provided insights into the generation of the active this compound species and the mode of stereocontrol. nih.govx-mol.net

Co(II)/Chiral Phosphoric Acid Sequential Catalysis

Co(II)/chiral phosphoric acid (CPA) cooperative catalysis represents another strategy for achieving enantioselective transformations, often in sequential reactions. acs.org In this approach, a simple Co(II) salt is used in conjunction with a chiral phosphoric acid. thieme-connect.comresearchgate.net

An example of this is the synthesis of chiral spiro-γ-lactams through a sequential C-H olefination/asymmetric [4+1] spirocyclization. acs.orgthieme-connect.comresearchgate.net In this process, a this compound-catalyzed ortho-C-H olefination step is followed by an asymmetric spirocyclization. thieme-connect.com The chiral phosphoric acid is proposed to coordinate to the this compound catalyst and engage in hydrogen bonding interactions with the substrate, influencing the stereochemistry during the cyclization step. thieme-connect.com This system allows for the use of readily available this compound(II) acetate (B1210297) tetrahydrate. thieme-connect.com

This compound-Catalyzed Cross-Coupling Reactions

This compound-catalyzed cross-coupling reactions have emerged as a valuable complement to transformations catalyzed by more commonly used metals like palladium and nickel. capes.gov.brresearchgate.net These reactions are crucial for forming carbon-carbon bonds and offer advantages such as the low cost of this compound complexes and often involve distinct mechanistic pathways. capes.gov.brresearchgate.net

This compound complexes can catalyze the cross-coupling of vinyl, aryl, and alkyl halides with organometallic reagents. researchgate.net These reactions are believed to proceed through uncommon mechanisms that can involve carbon-centered radical species. researchgate.net this compound catalysis can also be employed in cascade transformations where radical cyclization is followed by cross-coupling. researchgate.net

Early investigations into the effect of transition metal salts on reactions between organic halides and Grignard reagents in 1941 showed that this compound(II) chloride catalyzed the formation of biphenyl (B1667301) from phenylmagnesium bromide and bromobenzene. researchgate.net This early work hinted at the potential of this compound in cross-coupling.

This compound-Catalyzed Hydrogenation Processes

This compound-based catalysts are widely studied for hydrogenation reactions, particularly the hydrogenation of carbon dioxide (CO2) into valuable chemicals and fuels. mdpi.comacs.orgresearchgate.net this compound's relatively abundant reserves and low cost make it an attractive alternative to noble metal catalysts. mdpi.comacs.orgresearchgate.net

CO2 Hydrogenation Mechanisms

The hydrogenation of CO2 over this compound-based catalysts can proceed via several pathways, leading to different products. Two principal pathways observed for C1 products like methane (B114726) and methanol (B129727) are the formate (B1220265) pathway and the Reverse Water-Gas Shift (RWGS) + CO-hydro pathway. mdpi.com In the formate pathway, CO2 is hydrogenated to form *HCOO intermediates. mdpi.com The RWGS + CO-hydro pathway involves the initial hydrogenation of CO2 to *HOCO intermediates, followed by the Reverse Water-Gas Shift reaction (CO2 + H2 ⇌ CO + H2O) to produce CO, which is then hydrogenated. mdpi.com For the synthesis of C2+ products, the RWGS reaction is often found to be a prerequisite step. mdpi.com

The catalytic active sites on heterogeneous this compound catalysts are complex and can involve various this compound species, including Co⁰, Co²⁺, Coδ⁺, and Co₂C. mdpi.com The specific composition and structure of these species influence the CO2 conversion rate and the product distribution. mdpi.com Different intermediate species form at different active sites, determining the reaction pathways. mdpi.com Studies using techniques like Modulated Excitation (ME) Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) have investigated the CO2 hydrogenation mechanism over various this compound species. mdpi.com For instance, this compound oxide catalysts may follow a hydrogen-assisted pathway, while metallic this compound catalysts primarily follow a direct dissociation pathway. nih.gov

Production of Methane, Hydrocarbons, and Alcohols

This compound catalysts are effective for the hydrogenation of CO2 to produce methane (methanation), hydrocarbons, and alcohols. mdpi.comacs.org this compound is known for its high activity in hydrogenation and exhibits low-temperature activity, making it promising for methanation reactions. mdpi.com For example, amorphous Co-Zr₀.₁-B-O catalysts have shown CO2 methanation activity at temperatures as low as 140 °C, with high methane selectivity at slightly higher temperatures. mdpi.com Co₂C/γ-Al₂O₃ catalysts have demonstrated high CO2 conversion and methane selectivity. mdpi.com Similarly, Co₄N/γ-Al₂O₃ catalysts have shown higher CO2 methanation activity and improved resistance to coke deposition and sintering compared to Co. mdpi.com

This compound-based catalysts are also explored for the synthesis of higher alcohols from CO2 hydrogenation. mdpi.comresearchgate.net The formation of hetero sites, such as Co⁰-CoO, Co⁰-Coδ⁺, and Co₂C-NaCo₂C, on this compound catalysts is considered critical for higher alcohol synthesis. researchgate.net The combination of this compound with other materials, like molybdenum carbide, can enhance the formation of higher alcohols by influencing the CO insertion process, which is a decisive step in the formation of oxygenated C2+ compounds. researchgate.net For example, CoGaxAl₂₋ₓO₄/SiO₂ catalysts have been investigated for CO2 hydrogenation to ethanol (B145695), where the formation of Co⁰-Coδ⁺ active sites facilitated ethanol synthesis. mdpi.com

In addition to CO2 hydrogenation, this compound catalysts are utilized in the hydrogenation of other substrates, such as the reductive hydroformylation of alkenes to produce alcohols. chemrxiv.org This tandem process involves the initial formation of aldehydes followed by their reduction. chemrxiv.org this compound-catalyzed asymmetric hydrogenation of various unsaturated substrates, including ketones, C=N bonds, and α,β-unsaturated carboxylic acids, has also been achieved, leading to the formation of chiral alcohols and amines with high enantioselectivity. researchgate.netnih.govresearchgate.netbohrium.com

This compound-Mediated Cycloaddition Reactions (e.g., Pauson-Khand reaction)

This compound complexes are prominent in mediating cycloaddition reactions, particularly the Pauson-Khand reaction. libretexts.orgjk-sci.comresearchgate.netorganic-chemistry.orgresearchgate.net The Pauson-Khand reaction is a [2+2+1] cycloaddition that involves an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. libretexts.orgjk-sci.comorganic-chemistry.org This reaction is a powerful tool in organic synthesis for constructing cyclic systems and has been applied in the total synthesis of complex natural products. researchgate.netmdpi.comresearchgate.net

While the precise mechanism of the Pauson-Khand reaction involving Co₂(CO)₈ is still under investigation, a widely recognized mechanism involves the reaction of dithis compound octacarbonyl with the alkyne to form a this compound-alkyne complex. libretexts.orgmdpi.com Subsequent steps include the coordination and insertion of the alkene into a this compound-carbon bond, followed by the insertion of carbon monoxide and reductive elimination to form the cyclopentenone ring. libretexts.orgorganic-chemistry.org The regioselectivity and stereoselectivity of the reaction are influenced by steric and electronic effects. jk-sci.commdpi.com The carbon monoxide incorporated into the product originates from the CO ligands on the this compound complex. researchgate.net

This compound-mediated [2+2+2] cycloaddition reactions involving alkynes, alkenes, and other unsaturated partners have also been developed for the synthesis of various cyclic and polycyclic molecules, including substituted benzene (B151609) rings, 1,3-cyclohexadienes, and arenes. researchgate.netresearchgate.netuwindsor.canih.govbohrium.com These reactions often proceed with good chemo-, regio-, and stereoselectivities. researchgate.netuwindsor.ca

This compound-Based Water Oxidation Catalysis

This compound-based materials are actively researched as catalysts for the water oxidation reaction (OER), a crucial half-reaction in water splitting for hydrogen production. sciopen.comnih.goveurekalert.orgresearchgate.netcityu.edu.hkfrontiersin.orgacs.orgrsc.orgrsc.org The OER is often the performance-limiting step in water splitting due to its sluggish kinetics. eurekalert.orgresearchgate.net this compound-based catalysts offer a promising, non-precious alternative to noble metal catalysts like RuO₂ and IrO₂. sciopen.comresearchgate.netcityu.edu.hk

This compound-based electrocatalysts exhibit diverse valence states and adjustable electronic structures, contributing to their effectiveness in water splitting. sciopen.comresearchgate.net The catalytic mechanism of water oxidation with this compound-based catalysts can vary depending on the pH and the nature of the this compound species. acs.org At acidic pH, homogeneous catalysis involving dissolved this compound ions may lead to hydrogen peroxide production. acs.org Above a certain pH (around 3.5), heterogeneous this compound oxide (CoOx) films can form and act as the active electrocatalyst, selectively producing oxygen through a four-electron oxidation pathway. acs.org

Mechanistic studies, including computational approaches and in-situ characterization techniques, are employed to understand the complex process of this compound-based water oxidation. nih.goveurekalert.orgfrontiersin.org These studies aim to elucidate the reaction intermediates and rate-limiting steps. nih.govcityu.edu.hkfrontiersin.org For instance, a potential-dependent mechanistic switch has been observed in the OER using this compound-oxide catalysts, where the mechanism of O-O bond formation changes with the applied potential. eurekalert.org At moderate potentials, the O-O bond can form from the reaction of two oxygen atoms bound to the catalyst surface, while at higher potentials, a water molecule attacking a surface-bound oxygen species becomes dominant. eurekalert.org Surface reconstruction of this compound-based catalysts during water splitting can also occur, forming reactive sites. researchgate.netcityu.edu.hk

Heterogeneous this compound Catalysis

Heterogeneous this compound catalysts, where the this compound is supported on a solid material, are widely used in various industrial processes due to their stability, recyclability, and cost-effectiveness compared to homogeneous systems. mdpi.comresearchgate.net

This compound-Zeolite Composite Catalysts

This compound-zeolite composite catalysts have garnered significant attention in heterogeneous catalysis for applications such as Fischer-Tropsch synthesis, hydrogenation processes, and oxidative transformations. mdpi.comresearchgate.net The method of synthesis, such as impregnation or structural incorporation of this compound within the zeolite framework, critically governs the speciation of this compound and subsequently dictates their catalytic advantages. mdpi.comresearchgate.net The enhanced structural integrity of heterogeneous Co-zeolite configurations helps mitigate this compound leaching, improving catalyst recyclability. mdpi.comresearchgate.net

In Fischer-Tropsch synthesis (FTS), which converts synthesis gas (CO and H₂) into hydrocarbons, this compound-based catalysts are widely used due to their selectivity for paraffins and low activity in the water-gas shift reaction. mdpi.com this compound-zeolite catalysts are explored for direct synthesis of gasoline-range hydrocarbons via FTS. rsc.orggoogle.com The acidic sites of the zeolite component in hybrid catalysts can promote reactions like oligomerization, cracking, isomerization, and aromatization, influencing the product distribution towards branched and aromatic hydrocarbons and reducing methane formation. google.comacs.orgrsc.org

The activity and selectivity of this compound supported on zeolites are influenced by factors such as the zeolite framework structure, Si/Al ratio, and the presence of complementary cations. researchgate.net For example, studies have shown varying activity depending on the type of zeolite used as a support. researchgate.net The reducibility of this compound oxide supported in zeolite can be challenging but can be improved by increasing the reduction temperature. researchgate.net Single-atom this compound dispersed within a zeolite framework has also shown high activity and selectivity in hydrogenation reactions like acetylene (B1199291) semihydrogenation. acs.org

Detailed research findings on this compound-zeolite catalysts include investigations into the metal-framework interactions, synergistic effects from multi-valent this compound speciation, and bimetallic cooperativity when combined with secondary transition metals like palladium. mdpi.comresearchgate.net For instance, adding zirconium as an additive to this compound-based amorphous catalysts supported on zeolites can improve CO2 methanation activity. mdpi.com

Here is a data table summarizing some research findings on this compound-based catalysts in CO2 hydrogenation, as discussed in the text:

Catalyst SystemReaction Temperature (°C)Pressure (MPa)Main Product(s)Key Findings / SelectivitySource
Co-Zr₀.₁-B-O amorphous catalyst180Not specifiedMethaneCO₂ conversion: 10.7 mmol CO₂ gcat⁻¹ h⁻¹, Methane selectivity: 97.8% mdpi.com
Co₂C/γ-Al₂O₃3000.3MethaneCO₂ conversion: 89%, Methane selectivity: 99% mdpi.com
Co₄N/γ-Al₂O₃Not specifiedNot specifiedMethaneHigher activity than Co, reduced coke deposition and sintering mdpi.com
CoGaxAl₂₋ₓO₄/SiO₂ (optimal x)2703.0EthanolEthanol selectivity: 20.1% mdpi.com
CoO on titania support2502.0C₂₊ Hydrocarbons11% C₂₊ selectivity; 39% C₂₊ selectivity with CO co-feed (1:2 CO:CO₂) nih.gov
Co@mSiO₂ core-shell catalyst200-400Not specifiedMethaneHigher methane selectivity in CO₂ hydrogenation compared to Co/mSiO₂ reference d-nb.info

Note: Some data points were not explicitly available in the provided snippets and are marked as "Not specified".

Synthesis Methodologies (Impregnation, Structural Incorporation)

The synthesis method employed for this compound catalysts significantly influences their final properties and catalytic performance mdpi.comunsl.edu.arresearchgate.net. Two common methodologies are impregnation and structural incorporation.

Impregnation involves immersing a support material, such as zeolites or metal oxides (e.g., alumina (B75360), silica (B1680970), titania), in a solution containing active this compound species kubikat.orgmdpi.comunsl.edu.ar. The this compound species are then anchored onto the surface or within the channels of the support mdpi.com. Conventional solution ion-exchange is a form of impregnation where this compound ions substitute cation sites on zeolites mdpi.com. Solid-state ion-exchange can also be used, involving ion exchange between a solid this compound source and the zeolite at high temperatures mdpi.com. Incipient-wetness impregnation is another variation that can produce stable, unreducible, and isolated exchanged this compound sites anchored on the support framework mdpi.com.

Structural incorporation, on the other hand, involves integrating this compound into the framework of the support material, such as the aluminosilicate (B74896) matrix of zeolites, during the synthesis of the support itself mdpi.comresearchgate.netdntb.gov.ua. This method can lead to the formation of isolated framework pseudo-tetrahedral Co(II) species within the support structure mdpi.com.

The choice of synthesis method dictates the speciation and dispersion of this compound within the catalyst, which in turn affects metal-support interactions and catalytic activity mdpi.comunsl.edu.arresearchgate.net. For instance, studies on this compound catalysts supported on MCM-41 mesoporous materials synthesized by impregnation, incorporation, and ionic exchange showed that the synthesis method impacted textural and structural properties, as well as metal-support interactions, all of which influenced catalytic performance in CO hydrogenation unsl.edu.arresearchgate.net.

Metal-Framework Interactions and Synergistic Effects

Metal-framework interactions are crucial in determining the catalytic activity and stability of supported this compound catalysts kubikat.orgfrontiersin.org. The interaction between the this compound phase and the support material (e.g., oxides, zeolites, carbon materials) can stabilize the this compound oxide phase on the surface and influence its reducibility and dispersion kubikat.orgmdpi.comresearchgate.net. Stronger interactions between this compound and oxide supports, such as alumina, can lead to better stability of the active phase and facilitate catalyst regeneration researchgate.net. However, these interactions can also lead to the formation of this compound-support compounds, potentially causing irreversible deactivation researchgate.net.

Synergistic effects often arise from the interplay between this compound species and the support or other co-catalysts mdpi.comscilit.comrsc.orgresearchgate.net. For instance, in this compound-zeolite catalysts, synergistic effects can stem from multi-valent this compound speciation and bimetallic cooperativity with secondary transition metals mdpi.comresearchgate.netdntb.gov.uascilit.com. The interaction between embedded metallic this compound particles and nitrogen-doped carbon supports can lead to strong synergy, enhancing catalytic activity frontiersin.org. In bicomponent this compound oxide-platinum catalysts, synergistic effects in selective hydrogenation have been observed, with the intimacy between the CoOx and Pt influencing selectivity researchgate.net. These synergistic effects can optimize the electronic structure of the catalyst, enhance interaction with reactants, and provide more active sites rsc.org.

Multivalent this compound Speciation and Bimetallic Cooperativity

This compound-based catalysts typically exhibit multiple valence states, including Co²⁺, Co³⁺, and metallic Co⁰ mdpi.com. The dynamic synergy among these multivalent species and their redox properties contribute significantly to their catalytic performance mdpi.com. The speciation of this compound (e.g., oxides, ions, metallic state) on the support surface, within the framework, or within pores is influenced by the synthesis method and plays a key role in determining the active sites mdpi.com. For example, Co²⁺ ions are considered active sites in N₂O decomposition over this compound-zeolite catalysts mdpi.com. Highly oxidized Co³⁺ can activate lattice oxygen to generate reactive oxygen species crucial for oxidative transformations mdpi.com.

Bimetallic cooperativity, involving this compound and a second metal, can further enhance catalytic activity by modulating the electronic structure or dispersion of this compound species mdpi.comscilit.comrsc.org. The introduction of a second metal can stabilize or modulate the valence state of this compound, optimize intermediate binding, and lower energy barriers rsc.org. For instance, the introduction of nickel can reduce the temperature required for this compound oxide reduction in Ni-Co/Beta catalysts, and a hydrogen spillover mechanism from metallic nickel to this compound oxides can enhance stability mdpi.com. In CO₂ reduction, the synergistic effect between this compound and bismuth in Co-doped bismuth nanosheets enhanced the electrocatalytic reduction of CO₂ to formic acid rsc.org.

Applications in Fischer-Tropsch Synthesis

This compound catalysts are among the most active catalysts for Fischer-Tropsch Synthesis (FTS), a process that converts syngas (CO and H₂) into liquid hydrocarbons, including synthetic fuels and chemicals imarcgroup.comkubikat.orgresearchgate.netmdpi.commdpi.comresearchgate.netrsc.orgalfachemic.com. Supported this compound catalysts are commonly used in industrial FTS applications, particularly when syngas is derived from natural gas and the desired product is diesel .

The activity and selectivity of this compound FTS catalysts are influenced by several parameters, including the support material, promoters, and the synthesis method researchgate.net. Traditional supports include metal oxides like Al₂O₃, SiO₂, and TiO₂ mdpi.com. Advances in nanotechnology have led to the development of supported catalysts with higher surface area and improved metal-support interactions, enhancing selectivity and lifespan imarcgroup.com. Promoters and modifiers can further boost activity, reduce deactivation, and improve resistance to sintering and carbon deposition imarcgroup.com. For example, zirconium-promoted Co/SiO₂ catalysts have shown enhanced activity and C₅+ selectivity scirp.org.

Recent research focuses on developing novel this compound-based FTS catalysts, including silica-encapsulated this compound nanoparticles with 3D porous structures to reduce methane selectivity and increase C₅–C₂₀ hydrocarbon selectivity imarcgroup.com. Co/Co₂C-based nanocatalysts supported by carbon materials are also being explored for the selective synthesis of clean fuels, linear α-alcohols, and olefins rsc.org.

Nitrogen Oxide Abatement and Oxidative Transformations

This compound catalysts are also utilized in environmental applications, including nitrogen oxide abatement and oxidative transformations of volatile organic compounds (VOCs) kubikat.orgmdpi.comresearchgate.netdntb.gov.uaresearchgate.netrsc.orgacs.orgmdpi.com.

In nitrogen oxide abatement, this compound-zeolite catalysts have shown activity in the selective catalytic reduction (SCR) of NOₓ, exhibiting superior activity and selectivity compared to some other metal catalysts mdpi.com. They have a high adsorption capacity for NO and can form zero-valent metal clusters mdpi.com. Transition metal-exchanged zeolites, including this compound zeolites, are also employed in the decomposition of nitrous oxide (N₂O), with this compound and copper zeolites showing high activity mdpi.com. Co²⁺ ions in this compound species are considered active sites for N₂O decomposition mdpi.com.

This compound catalysts are effective in oxidative transformations, such as the total oxidation of VOCs kubikat.orgmdpi.com. This compound oxide catalysts have demonstrated high catalytic activity in the oxidation of various organic compounds, including ethanol, propane (B168953), toluene, CO, and formaldehyde (B43269) mdpi.com. The size of this compound oxide particles is an important factor for oxidation activity, with smaller particle sizes leading to increased activity mdpi.com. Metal-organic framework supported this compound oxides have been shown to catalyze the oxidative dehydrogenation (ODH) of propane to propene at low temperatures acs.org. This compound oxide-molybdenum oxide on alumina is used as a high-performance desulfurization catalyst in hydrotreatment applications americanelements.com.

However, in some NOₓ removal applications, this compound-based catalysts might exhibit lower activity compared to copper-based catalysts, although increasing this compound content can lead to higher selectivity to N₂ rsc.org. Some formulations of catalysts for CO oxidation, like hopcalite, contain Co₂O₃ wikipedia.org.

Supported this compound Catalysts for Industrial Applications

Supported this compound catalysts are widely used in various industrial applications due to the advantages of dispersing the active metal phase on a high-surface-area support imarcgroup.comkubikat.orgmdpi.com. This approach enhances metal dispersion, improves the utilization efficiency of this compound, and can lead to increased catalytic activity and stability mdpi.com. Common support materials include metal oxides such as alumina (Al₂O₃), silica (SiO₂), titania (TiO₂), and zeolites kubikat.orgmdpi.com.

In Fischer-Tropsch synthesis, supported this compound catalysts are commercially important for producing liquid hydrocarbons from syngas researchgate.net. Silica-supported this compound catalysts are increasingly used in petrochemical and chemical manufacturing for hydrogenation and oxidation reactions, producing higher-value chemicals imarcgroup.com. They are also gaining traction in biomass-to-liquid (BTL) and waste-to-energy processes for converting non-fossil resources into fuels and chemicals imarcgroup.com.

The interaction between the this compound and the support is critical for the catalyst's performance and stability kubikat.orgresearchgate.net. Stronger interactions with oxide supports can improve the stability of the active phase and allow for regeneration researchgate.net. The morphology and pore structure of the support also influence the catalytic performance, affecting metal dispersion and mass transfer mdpi.com. Promoters and modifiers are often incorporated into supported this compound catalysts to enhance their activity, selectivity, and lifespan imarcgroup.comscirp.org.

Catalytic Mechanisms at this compound Solid Surfaces

Understanding the catalytic mechanisms at this compound solid surfaces is crucial for designing more efficient catalysts. Reactions on this compound surfaces often involve complex interactions between reactants, intermediates, and the various this compound species present (metallic, oxides, carbides, etc.) mdpi.comchinesechemsoc.orgmdpi.com.

In Fischer-Tropsch synthesis on this compound, the mechanism involves the adsorption and dissociation of CO and H₂ on the this compound surface, followed by the formation of CHₓ intermediates and subsequent chain growth to produce hydrocarbons researchgate.net. The active phase is generally considered to be metallic this compound (Co⁰) mdpi.com. However, the presence of this compound oxides and carbides can also influence the reaction pathway and product selectivity rsc.orgmdpi.com.

For oxidative transformations, the mechanism often involves the interaction of reactants with active oxygen species on the this compound oxide surface mdpi.commdpi.com. For example, in CO oxidation over perovskite this compound oxides, the Mars-van Krevelen (MvK) mechanism can be dominant, where lattice oxygen participates in the reaction osti.gov. The presence of multivalent this compound species and their ability to activate oxygen are key aspects of these mechanisms mdpi.com.

Metal-support interactions can influence the electronic structure of the this compound species and the adsorption energies of reactants and intermediates, thereby affecting the reaction mechanism frontiersin.org. For instance, the interaction between embedded metallic this compound particles and nitrogen-doped carbon supports can alter electron density and promote electron transfer, influencing catalytic activity frontiersin.org.

Studies using techniques like in situ spectroscopy and microscopy provide insights into the dynamic evolution of this compound catalysts under reaction conditions and the nature of the active sites chinesechemsoc.org. For example, in the catalytic synthesis of carbon nanotubes using this compound catalysts, the diffusion of carbon on or in the catalyst nanoparticles influences the catalytic performance, and the nucleation of nanotubes is linked to the dissolution and precipitation of carbon in the catalyst chinesechemsoc.org.

The specific mechanism can vary depending on the reaction, the form of the this compound catalyst (e.g., nanoparticles, thin films, supported clusters), and the reaction conditions. Research continues to explore the intricate details of catalytic processes occurring at this compound solid surfaces to enable the rational design of improved catalysts.

Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound(II) oxide (CoO) 9942118
This compound(II,III) oxide (Co₃O₄) 11651651
This compound(III) oxide (Co₂O₃) 4110762
This compound Oxide-Molybdenum Oxide on Alumina 61675
Nickel this compound Oxide (NiCoO₂) 16217666
Dithis compound octacarbonyl (Co₂(CO)₈) 11515185
Tetracarbonylhydrothis compound (HCo(CO)₄) 123821

This compound plays a significant role in various catalytic processes due to its ability to exist in multiple oxidation states and interact with a variety of reactants and supports. This compound-based catalysts are widely applied in industrial settings for reactions such as Fischer-Tropsch synthesis, hydrogenation, and oxidation reactions. imarcgroup.comkubikat.orgresearchgate.net Their effectiveness stems from their activity, stability, and redox properties. kubikat.org

Synthesis Methodologies (Impregnation, Structural Incorporation)

The synthesis method employed for this compound catalysts significantly influences their final properties and catalytic performance. mdpi.comunsl.edu.arresearchgate.net Two common methodologies are impregnation and structural incorporation.

Impregnation involves immersing a support material, such as zeolites or metal oxides (e.g., alumina, silica, titania), in a solution containing active this compound species. kubikat.orgmdpi.comunsl.edu.ar The this compound species are then anchored onto the surface or within the channels of the support. mdpi.com Conventional solution ion-exchange is a form of impregnation where this compound ions substitute cation sites on zeolites. mdpi.com Solid-state ion-exchange can also be used, involving ion exchange between a solid this compound source and the zeolite at high temperatures. mdpi.com Incipient-wetness impregnation is another variation that can produce stable, unreducible, and isolated exchanged this compound sites anchored on the support framework. mdpi.com

Structural incorporation, on the other hand, involves integrating this compound into the framework of the support material, such as the aluminosilicate matrix of zeolites, during the synthesis of the support itself. mdpi.comresearchgate.netdntb.gov.ua This method can lead to the formation of isolated framework pseudo-tetrahedral Co(II) species within the support structure. mdpi.com

The choice of synthesis method dictates the speciation and dispersion of this compound within the catalyst, which in turn affects metal-support interactions and catalytic activity. mdpi.comunsl.edu.arresearchgate.net For instance, studies on this compound catalysts supported on MCM-41 mesoporous materials synthesized by impregnation, incorporation, and ionic exchange showed that the synthesis method impacted textural and structural properties, as well as metal-support interactions, all of which influenced catalytic performance in CO hydrogenation. unsl.edu.arresearchgate.net

Metal-Framework Interactions and Synergistic Effects

Metal-framework interactions are crucial in determining the catalytic activity and stability of supported this compound catalysts. kubikat.orgfrontiersin.org The interaction between the this compound phase and the support material (e.g., oxides, zeolites, carbon materials) can stabilize the this compound oxide phase on the surface and influence its reducibility and dispersion. kubikat.orgmdpi.comresearchgate.net Stronger interactions between this compound and oxide supports, such as alumina, can lead to better stability of the active phase and facilitate catalyst regeneration. researchgate.net However, these interactions can also lead to the formation of this compound-support compounds, potentially causing irreversible deactivation. researchgate.net

Synergistic effects often arise from the interplay between this compound species and the support or other co-catalysts. mdpi.comscilit.comrsc.orgresearchgate.net For instance, in this compound-zeolite catalysts, synergistic effects can stem from multi-valent this compound speciation and bimetallic cooperativity with secondary transition metals. mdpi.comresearchgate.netdntb.gov.uascilit.com The interaction between embedded metallic this compound particles and nitrogen-doped carbon supports can lead to strong synergy, enhancing catalytic activity. frontiersin.org In bicomponent this compound oxide-platinum catalysts, synergistic effects in selective hydrogenation have been observed, with the intimacy between the CoOx and Pt influencing selectivity. researchgate.net These synergistic effects can optimize the electronic structure of the catalyst, enhance interaction with reactants, and provide more active sites. rsc.org

Multivalent this compound Speciation and Bimetallic Cooperativity

This compound-based catalysts typically exhibit multiple valence states, including Co²⁺, Co³⁺, and metallic Co⁰. mdpi.com The dynamic synergy among these multivalent species and their redox properties contribute significantly to their catalytic performance. mdpi.com The speciation of this compound (e.g., oxides, ions, metallic state) on the support surface, within the framework, or within pores is influenced by the synthesis method and plays a key role in determining the active sites. mdpi.com For example, Co²⁺ ions are considered active sites in N₂O decomposition over this compound-zeolite catalysts. mdpi.com Highly oxidized Co³⁺ can activate lattice oxygen to generate reactive oxygen species crucial for oxidative transformations. mdpi.com

Bimetallic cooperativity, involving this compound and a second metal, can further enhance catalytic activity by modulating the electronic structure or dispersion of this compound species. mdpi.comscilit.comrsc.org The introduction of a second metal can stabilize or modulate the valence state of this compound, optimize intermediate binding, and lower energy barriers. rsc.org For instance, the introduction of nickel leads to a reduction in the temperature required for this compound oxide reduction in Ni-Co/Beta catalysts, and a hydrogen spillover mechanism from metallic nickel to this compound oxides can enhance stability. mdpi.com In CO₂ reduction, the synergistic effect between this compound and bismuth in Co-doped bismuth nanosheets enhanced the electrocatalytic reduction of CO₂ to formic acid. rsc.org

Applications in Fischer-Tropsch Synthesis

This compound catalysts are among the most active catalysts for Fischer-Tropsch Synthesis (FTS), a process that converts syngas (CO and H₂) into liquid hydrocarbons, including synthetic fuels and chemicals. imarcgroup.comkubikat.orgresearchgate.netmdpi.commdpi.comresearchgate.netrsc.orgalfachemic.com Supported this compound catalysts are commonly used in industrial FTS applications, particularly when syngas is derived from natural gas and the desired product is diesel.

The activity and selectivity of this compound FTS catalysts are influenced by several parameters, including the support material, promoters, and the synthesis method. researchgate.net Traditional supports include metal oxides like Al₂O₃, SiO₂, and TiO₂. mdpi.com Advances in nanotechnology have led to the development of supported catalysts with higher surface area and improved metal-support interactions, enhancing selectivity and lifespan. imarcgroup.com Promoters and modifiers can further boost activity, reduce deactivation, and improve resistance to sintering and carbon deposition. imarcgroup.com For example, zirconium-promoted Co/SiO₂ catalysts have shown enhanced activity and C₅+ selectivity. scirp.org

Recent research focuses on developing novel this compound-based FTS catalysts, including silica-encapsulated this compound nanoparticles with a 3D porous structure, which enhanced Fischer-Tropsch synthesis by reducing methane selectivity and achieving 61.4% C₅–C₂₀ hydrocarbon selectivity at optimized conditions. imarcgroup.com Co/Co₂C-based nanocatalysts supported by carbon materials are also being explored for the selective synthesis of clean fuels, linear α-alcohols, and olefins. rsc.org

Nitrogen Oxide Abatement and Oxidative Transformations

This compound catalysts are also utilized in environmental applications, including nitrogen oxide abatement and oxidative transformations of volatile organic compounds (VOCs). kubikat.orgmdpi.comresearchgate.netdntb.gov.uaresearchgate.netrsc.orgacs.orgmdpi.com

In nitrogen oxide abatement, this compound-zeolite catalysts have shown activity in the selective catalytic reduction (SCR) of NOₓ, exhibiting superior activity and selectivity compared to some other metal catalysts. mdpi.com They have a high adsorption capacity for NO and can form zero-valent metal clusters. mdpi.com Transition metal-exchanged zeolites, including this compound zeolites, are also employed in the decomposition of nitrous oxide (N₂O), with this compound and copper zeolites showing high activity. mdpi.com Co²⁺ ions in this compound species are considered active sites for N₂O decomposition. mdpi.com

This compound catalysts are effective in oxidative transformations, such as the total oxidation of VOCs. kubikat.orgmdpi.com this compound oxide catalysts have demonstrated high catalytic activity in the oxidation of various organic compounds, including ethanol, propane, toluene, CO, and formaldehyde. mdpi.com The size of this compound oxide particles is an important factor for oxidation activity, with smaller particle sizes leading to increased activity. mdpi.com Metal-organic framework supported this compound oxides have been shown to catalyze the oxidative dehydrogenation (ODH) of propane to propene at low temperatures. acs.org this compound oxide-molybdenum oxide on alumina is used as a high-performance desulfurization catalyst in hydrotreatment applications. americanelements.com

However, in some NOₓ removal applications, this compound-based catalysts might exhibit lower activity compared to copper-based catalysts, although increasing this compound content can lead to higher selectivity to N₂. rsc.org Some formulations of catalysts for CO oxidation, like hopcalite, contain Co₂O₃. wikipedia.org

Supported this compound Catalysts for Industrial Applications

Supported this compound catalysts are widely used in various industrial applications due to the advantages of dispersing the active metal phase on a high-surface-area support. imarcgroup.comkubikat.orgmdpi.com This approach enhances metal dispersion, improves the utilization efficiency of this compound, and can lead to increased catalytic activity and stability. mdpi.com Common support materials include metal oxides such as alumina (Al₂O₃), silica (SiO₂), titania (TiO₂), and zeolites. kubikat.orgmdpi.com

In Fischer-Tropsch synthesis, supported this compound catalysts are commercially important for producing liquid hydrocarbons from syngas. researchgate.net Silica-supported this compound catalysts are increasingly used in petrochemical and chemical manufacturing for hydrogenation and oxidation reactions, producing higher-value chemicals. imarcgroup.com They are also gaining traction in biomass-to-liquid (BTL) and waste-to-energy processes for converting non-fossil resources into fuels and chemicals. imarcgroup.com

The interaction between the this compound and the support is critical for the catalyst's performance and stability. kubikat.orgresearchgate.net Stronger interactions with oxide supports can improve the stability of the active phase and allow for regeneration. researchgate.net The morphology and pore structure of the support also influence the catalytic performance, affecting metal dispersion and mass transfer. mdpi.com Promoters and modifiers are often incorporated into supported this compound catalysts to enhance their activity, selectivity, and lifespan. imarcgroup.comscirp.org

Catalytic Mechanisms at this compound Solid Surfaces

Understanding the catalytic mechanisms at this compound solid surfaces is crucial for designing more efficient catalysts. Reactions on this compound surfaces often involve complex interactions between reactants, intermediates, and the various this compound species present (metallic, oxides, carbides, etc.). mdpi.comchinesechemsoc.orgmdpi.com

In Fischer-Tropsch synthesis on this compound, the mechanism involves the adsorption and dissociation of CO and H₂ on the this compound surface, followed by the formation of CHₓ intermediates and subsequent chain growth to produce hydrocarbons. researchgate.net The active phase is generally considered to be metallic this compound (Co⁰). mdpi.com However, the presence of this compound oxides and carbides can also influence the reaction pathway and product selectivity. rsc.orgmdpi.com

For oxidative transformations, the mechanism often involves the interaction of reactants with active oxygen species on the this compound oxide surface. mdpi.commdpi.com For example, in CO oxidation over perovskite this compound oxides, the Mars-van Krevelen (MvK) mechanism can be dominant, where lattice oxygen participates in the reaction. osti.gov The presence of multivalent this compound species and their ability to activate oxygen are key aspects of these mechanisms. mdpi.com

Metal-support interactions can influence the electronic structure of the this compound species and the adsorption energies of reactants and intermediates, thereby affecting the reaction mechanism. frontiersin.org For instance, the interaction between embedded metallic this compound particles and nitrogen-doped carbon supports can alter electron density and promote electron transfer, influencing catalytic activity. frontiersin.org

Studies using techniques like in situ spectroscopy and microscopy provide insights into the dynamic evolution of this compound catalysts under reaction conditions and the nature of the active sites. chinesechemsoc.org For example, in the catalytic synthesis of carbon nanotubes using this compound catalysts, the diffusion of carbon on or in the catalyst nanoparticles influences the catalytic performance, and the nucleation of nanotubes is linked to the dissolution and precipitation of carbon in the catalyst. chinesechemsoc.org

The specific mechanism can vary depending on the reaction, the form of the this compound catalyst (e.g., nanoparticles, thin films, supported clusters), and the reaction conditions. Research continues to explore the intricate details of catalytic processes occurring at this compound solid surfaces to enable the rational design of improved catalysts.

Materials Science and Engineering Applications of Cobalt Research Focus

Advanced Cobalt-Based Materials for Energy Storage

This compound compounds are integral to several energy storage technologies, most notably as cathode materials in lithium-ion batteries and in the development of supercapacitors and other electrochemical devices.

Cathode Materials in Lithium-Ion Batteries

This compound is a key component in several widely used lithium-ion battery cathode materials, contributing to their high energy density. Lithium this compound Oxide (LiCoO₂) or LCO, was one of the earliest and remains a common cathode material, especially in portable electronics due to its high specific energy batteryuniversity.comlandtinst.comsemplor.com. LCO has a layered structure that facilitates the intercalation and deintercalation of lithium ions during charging and discharging batteryuniversity.comsemplor.comwikipedia.org. Its theoretical capacity is approximately 274 mAh/g, although the practical capacity is typically limited to around 140 mAh/g due to structural stability issues at higher states of charge semplor.comsamaterials.com.

Another prominent family of this compound-containing cathode materials is the Lithium Nickel Manganese this compound Oxides (LiNiₓMnᵧCo₁₋ₓ₋ᵧO₂, or NMC). wikipedia.org. NMC materials combine the benefits of nickel (high specific energy), manganese (structural stability and low resistance), and this compound (structural stability and improved performance) wikipedia.orgsamaterials.com. By adjusting the ratios of nickel, manganese, and this compound, the properties of NMC cathodes can be tailored for different applications, balancing energy density, power capability, and cycle life wikipedia.orgnanografi.com. For instance, NMC formulations with higher nickel content offer increased capacity but may have reduced thermal stability and capacity retention wikipedia.org.

Despite their performance advantages, this compound-containing cathodes, particularly LCO, face limitations including relatively short lifespan, low thermal stability, and limited load capabilities batteryuniversity.com. The high cost and supply chain volatility of this compound have also driven extensive research into reducing or eliminating its use in battery cathodes labmanager.comacs.orgmdpi.com.

Here is a table summarizing characteristics of common this compound-containing cathode materials:

Cathode MaterialAbbreviationKey CharacteristicsTypical Applications
Lithium this compound OxideLCOHigh specific energy, layered structure, widely used in consumer electronicsMobile phones, laptops, digital cameras
Lithium Nickel Manganese this compound OxideNMCTunable composition, balances energy density, power, and cycle lifeElectric vehicles, power tools, e-bikes
Lithium Nickel this compound Aluminum OxideNCAHigh specific energy, good specific power, long lifespan, but lower safety and higher costSpecial applications, electric vehicles
Research on this compound-Free Cathode Materials

Significant research efforts are focused on developing this compound-free cathode materials to address the cost, supply chain, and ethical concerns associated with this compound mining labmanager.comacs.orgmdpi.comnih.gov. Promising this compound-free alternatives are being investigated, including high-voltage spinel structures like Lithium Nickel Manganese Oxide (LNMO) and iron-based materials such as Lithium Iron Phosphate (B84403) (LFP) nih.govcicenergigune.com.

LFP (LiFePO₄) is a commercially relevant this compound-free cathode known for its high thermal stability, excellent cycle life, and flat charge/discharge profile nih.gov. However, its intrinsic electronic and ionic conductivity are poor, which has been addressed through developments like carbon coating and nanoparticle morphology nih.gov.

Spinel LiMn₂O₄ (LMO) is another this compound-free option that offers a three-dimensional structure facilitating fast lithium-ion diffusion, resulting in high rate capabilities nih.gov. Nevertheless, LMO suffers from lower practical capacity and limited cycle stability due to Jahn-Teller distortion caused by the presence of Mn³⁺ nih.gov.

Recent research has also explored high-nickel, this compound-free layered oxides, such as LiNi₁₋ₓ₋ᵧMnₓAlᵧO₂ (NMA), which aim to achieve high energy density comparable to this compound-containing counterparts mdpi.com. Studies on NMA materials, like LiNi₀.₈₈₃Mn₀.₀₅₆Al₀.₀₆₁O₂ (NMA-89), have shown comparable specific discharge capacities to high-nickel NMC and NCA, along with a higher operating voltage mdpi.com.

High-Entropy Doping in Battery Materials

High-entropy doping is an emerging strategy being employed to improve the performance and stability of cathode materials, particularly in the context of developing this compound-free or low-cobalt compositions labmanager.comsciencedaily.comrsc.org. This technique involves incorporating multiple metallic elements into the cathode structure, creating a compositionally complex material labmanager.comsciencedaily.com.

Researchers have utilized high-entropy doping to fabricate this compound-free layered cathodes with enhanced thermal tolerance and stability over numerous charge-discharge cycles labmanager.comsciencedaily.comchargedevs.com. For example, a study employed high-entropy doping with a combination of magnesium, titanium, manganese, molybdenum, and niobium in a high-nickel, this compound-free structure (HE-LMNO) labmanager.comsciencedaily.comchargedevs.com. This approach resulted in a cathode exhibiting nearly zero volumetric change during cycling, significantly reducing lattice defects and strain-induced cracks, leading to improved structural stability and cycle life labmanager.comchargedevs.com. High-entropy doping can also help to smooth detrimental phase transitions and promote the formation of a stable cathode electrolyte interface (CEI) rsc.org.

Structural Stability and Electrochemical Performance Research

Research into the structural stability and electrochemical performance of this compound-based and this compound-free cathode materials is crucial for improving battery lifespan, energy density, and safety. For LCO, structural instability at high voltages (> 4.35 V) is a major limitation, restricting its practical capacity nature.comnih.gov. Studies using advanced techniques like three-dimensional electron diffraction and high-resolution transmission electron microscopy have revealed that the curvature of this compound-oxide layers, particularly near the surface, is a key factor influencing this instability nature.comnih.gov. Strategies such as surface doping and coating are being investigated to mitigate these issues and stabilize LCO at higher voltages nature.comrsc.org.

For NMC cathodes, increasing the nickel content to enhance energy density can negatively impact thermal stability and capacity retention wikipedia.org. Cation mixing, where Li⁺ ions are replaced by Ni²⁺ ions in the lattice, is also more prevalent at higher nickel concentrations, further affecting stability wikipedia.org.

In this compound-free, high-nickel cathodes based on LiNiO₂, issues such as volume expansion, particle fragility, Ni²⁺/Li⁺ cation mixing, increased electrolyte oxidation, and reduced thermal stability are significant challenges to cycle stability mdpi.com. Partial substitution of nickel with elements like manganese, aluminum, and magnesium has shown promise in improving thermal and cycle stability by preventing phase transformations and particle breakdown mdpi.com. Research on this compound-free LiNi₀.₆Mn₀.₄O₂ (NM64) demonstrated excellent electrochemical performance within a specific voltage range, achieving a high reversible specific capacity and energy density mdpi.com.

Research also focuses on understanding and mitigating the structural degradation that occurs during cycling, particularly at high charge/discharge rates and elevated voltages rsc.orgpsi.ch. Techniques like in situ X-ray diffraction and transmission electron microscopy are used to study phase transitions and structural changes during battery operation rsc.orgrsc.org. The formation of a stable cathode electrolyte interface is also critical for long-term performance rsc.orgrsc.org.

Supercapacitors and Other Electrochemical Devices

Beyond lithium-ion batteries, this compound compounds are also being explored for applications in supercapacitors and other electrochemical devices. This compound oxides and hydroxides, for instance, are investigated as electrode materials for supercapacitors due to their pseudocapacitive properties, which can lead to higher energy densities compared to traditional electric double-layer capacitors. Research in this area focuses on synthesizing this compound-based nanostructures and composites to optimize their surface area, conductivity, and electrochemical activity for improved charge storage and rate capability. This compound is also used as a catalyst in various electrochemical processes, including those relevant to fuel cells and electrolysis.

This compound in High-Performance Alloys and Superalloys

This compound is a critical alloying element in the production of high-performance alloys and superalloys, which are designed to withstand extreme conditions, particularly high temperatures, corrosive environments, and mechanical stress aeether.comneonickel.combortec-group.com. This compound-based superalloys are widely used in demanding applications such as aerospace, energy, and medical implants aeether.comneonickel.com.

Key characteristics of this compound-based superalloys include high melting points (often exceeding 1300°C), excellent high-temperature strength and durability, good corrosion and oxidation resistance (especially at elevated temperatures due to high chromium content), and good wear resistance aeether.comneonickel.combortec-group.comvdm-metals.comavionalloys.com. These properties make them particularly suitable for components in gas turbines, jet engines, and thermal and nuclear power plants that operate under high thermal and mechanical loads aeether.combortec-group.comavionalloys.com.

This compound serves as the primary matrix element in this compound-based superalloys, typically constituting 35% to 70% of the composition aeether.com. Other common alloying elements include chromium, tungsten, nickel, aluminum, and tantalum, which contribute to specific properties like solid solution strengthening and phase stability aeether.com. For example, chromium enhances high-temperature corrosion resistance, while tungsten is often used for solid solution and precipitation strengthening aeether.com.

Here is a table outlining typical components and properties of this compound-based superalloys:

Component ElementTypical ConcentrationRole/Contribution
This compound35-70%Primary matrix, high-temperature performance, welding performance
Chromium~20%High-temperature corrosion and oxidation resistance
Tungsten7-15%Solid solution strengthening, precipitation strengthening
Nickel5-25%Stabilizes austenite (B1171964) structure, contributes to corrosion resistance
Iron9-20%Stabilizes austenite structure (in some alloys)
AluminumVariableContributes to oxidation resistance, precipitation strengthening (in some alloys)

Research findings highlight the continued importance of this compound in these high-performance applications, while also exploring advanced processing and alloying strategies to optimize properties for next-generation technologies.

Development of γ/γ´ this compound-Based Superalloys

This compound-based superalloys are the subject of extensive research and development as potential successors to nickel-based superalloys in the hot sections of gas turbine engines. europa.eu Traditional this compound-based superalloys rely on solution strengthening and carbide strengthening, lacking the ordered L1₂-γ´ phase precipitation strengthening found in nickel-based superalloys, which limits their high-temperature mechanical properties. frontiersin.org The discovery of the γ´ strengthening phase in this compound alloys has opened new opportunities for high-temperature applications. umanitoba.ca

Novel γ/γ´ this compound-based superalloys, such as Co-Al-W, Co-Ti, Co-V-Nb/Ta, and Co-W-Ga/Ge systems, have been developed. frontiersin.orgfrontiersin.org These new types of this compound-based superalloys aim for higher temperature bearing capacity and better oxidation resistance compared to nickel-based superalloys. frontiersin.org Challenges in these systems often include a narrow γ/γ´ two-phase composition region, low γ´ solvus temperature, and low yield strength, which constrain their high-temperature potential. frontiersin.org

Research efforts are focused on overcoming these limitations to develop this compound-based superalloys with higher γ´ solvus temperature and yield strength. frontiersin.org For instance, a Co-30Ni-10Al-6Ta (at%) alloy has been designed, exhibiting a high γ´ solvus temperature of 1,215 °C and a high yield strength of 1,220 MPa at 25 °C, comparable to commercial nickel-based polycrystalline superalloy M-Mar-247. frontiersin.org The morphology of the γ´ phase in these new this compound-based superalloys is closely related to the lattice misfit between the γ and γ´ phases. frontiersin.org

Microstructure-Property Relationships in this compound Alloys

Understanding the relationship between the microstructure and properties is crucial for optimizing this compound alloys for specific applications. Extensive research has been conducted on the microstructure and property relationships, particularly in this compound-chromium-tungsten alloys. asme.org

The microstructure of this compound-chromium-tungsten alloys typically consists of chromium-rich carbides (M₇C₃ and/or M₂₃C₆) within a this compound-rich superalloy matrix. asme.org The formation of metal carbides in the microstructure during solidification significantly contributes to the excellent wear resistance of this compound-based superalloys. asme.org These alloys demonstrate unique combinations of tribological properties, making them effective in both adhesive and abrasive wear applications, as well as possessing high cavitation-erosion resistance. asme.org

The superior strength and wear resistance of this compound-based alloys are attributed to factors including the localized face-centered cubic (FCC) to hexagonal close-packed (HCP) transformation during deformation, solid solution strengthening by elements like tungsten, and the formation of hard chromium/tungsten-rich carbides. tandfonline.com The chemical composition and manufacturing route significantly influence the structure-property relationships and, consequently, their industrial applications. tandfonline.com

Studies on this compound-chromium alloys have investigated the microstructural evolution as a function of chromium content and its impact on magnetic properties. Chromium additions have been shown to enhance the retention of the FCC phase and increase fault density, while decreasing saturation magnetization and grain size. osti.gov The intrinsic coercivity in these alloys is relatively insensitive to chromium additions for a given grain size, increasing as the grain size decreases. osti.gov

In Co-Ti-C alloys, age-hardening processes influence the microstructure and mechanical properties. Various degrees of FCC stabilization can be achieved through solid solutions of carbon and titanium, predeformation, and the early stages of decomposition. diva-portal.org Precipitation morphology in Co-Ti-C systems varies with aging temperature, with homogeneous precipitation of coherent particles dominating at lower temperatures and stacking fault precipitation common at medium temperatures. diva-portal.org

Computational Materials Design for this compound Alloys

Computational materials design plays an increasingly important role in accelerating the development of new this compound alloys with improved properties. This approach integrates materials data and modeling tools to optimize material properties based on specific design criteria. mgi.govnist.gov

Integrated Computational Materials Engineering (ICME) frameworks are being developed for materials design, including for cemented carbides where this compound is used as a binder. The goal is to significantly reduce the time required to design new materials for specific applications, which traditionally can take over a decade in industries like aerospace. mgi.govnist.gov

For γ/γ´ this compound-based superalloys, computational design focuses on establishing processing-structure-property links to optimize chemistry and processing parameters for desired performance objectives. mgi.govnist.gov This involves developing composition and temperature-dependent functions to describe the properties of these multicomponent, multiphase materials. mgi.govnist.gov These descriptions, based on experimental and first-principles data, are used in mechanistic models to predict critical properties such as high-temperature strength and creep resistance. nist.gov

This compound Nanomaterials Research

This compound nanomaterials, particularly this compound oxide nanoparticles (NPs), have attracted significant research interest due to their unique properties and potential applications in various fields, including catalysis, energy storage, and biomedicine. rsc.orgnih.govmdpi.comazonano.com this compound oxide NPs are cost-effective, abundant, and exhibit properties such as antiferromagnetism, p-type semiconduction, and high resistance to oxidation and corrosion. rsc.org

Research explores various synthesis methods for this compound nanomaterials, with a growing focus on environmentally friendly approaches. nih.govstmjournals.com

Green Synthesis Methodologies for this compound Oxide Nanoparticles

Green synthesis methods for this compound oxide nanoparticles offer an eco-friendly, cost-effective, and sustainable alternative to conventional physical and chemical procedures, which can be expensive and hazardous. rsc.orgnih.govstmjournals.comresearchgate.net These methods often utilize biological resources such as plant extracts and microorganisms as reducing and stabilizing agents. rsc.orgnih.govstmjournals.comresearchgate.net

Plant Extract and Microbial Biogenic Synthesis

Plant extracts from various parts, including leaves, roots, seeds, bark, fruits, flowers, and rhizomes, are widely used in the green synthesis of this compound oxide nanoparticles. rsc.orgnih.govmdpi.com Phytochemicals present in plant extracts, such as phenolic acids, flavonoids, tannins, and vitamins, act as ligands, reducing agents, and stabilizing agents, preventing nanoparticle aggregation and regulating morphology. rsc.orgnih.gov Examples of plant extracts used include Psidium guajava leaves, Ananas comosus (pineapple) peels, Curcuma longa, Hyphaene thebaica fruit, Delonix regia leaf, Jujube leaf, and Aloe barbadensis. stmjournals.commdpi.comnih.gove3s-conferences.orgmdpi.comresearchgate.net

Microorganisms, including bacteria, fungi, and algae, are also employed in the biogenic synthesis of this compound oxide nanoparticles. rsc.orgnih.govresearchgate.netmdpi.com Bacteria-mediated synthesis has been reported using strains like Bacillus subtilis and Proteus mirabilis. nih.govmdpi.com Fungi offer advantages due to their fast growth and higher nanoparticle yield, with mechanisms involving enzymatic reduction. rsc.org Algae containing secondary metabolites like proteins, carbohydrates, and polyphenols also act as reducing agents. rsc.org

Eco-Friendly Attributes and Mechanisms of Formation

Green synthesis aligns with the principles of green chemistry by avoiding harmful chemical waste and utilizing renewable resources. rsc.org These methods are generally cost-effective and can be quicker than conventional methods. rsc.orgstmjournals.comnih.gov The resulting nanoparticles are often more biocompatible and stable. rsc.org

The mechanism involved in the green synthesis of this compound oxide nanoparticles typically involves the reduction of this compound ions from a precursor salt in the presence of biomolecules from plant extracts or microorganisms. rsc.orgnih.gov These biomolecules, with functional groups such as –NH₂, –OH, and –COOH, can bind to this compound ions and facilitate their reduction to neutral this compound atoms, leading to nucleation and stabilization of the nanoparticles. rsc.org Phenolic groups, in particular, show a strong affinity for combining with metals. rsc.org The process can occur through electron transfer or chelation. researchgate.net Hydrolysis of the this compound precursor can also occur due to the presence of hydroxyl groups in the biomolecules, leading to the formation of this compound hydroxide (B78521), which can then transform into this compound oxide nanoparticles. rsc.org

The specific biomolecules present in the biological source influence the particle size and morphology. nih.gov For example, the reactivity of functional groups can lead to particle agglomeration if not controlled. nih.gov

Advanced Characterization Techniques for this compound Nanostructures

Characterizing this compound nanostructures is crucial for understanding their properties and tailoring them for specific applications. A variety of advanced techniques are employed for this purpose.

X-ray Diffraction (XRD) is a standard technique used to identify the crystallographic structure of this compound nanoparticles and thin films, as well as to estimate crystallite size using methods like the Debye-Scherrer equation. researchgate.netoiccpress.comjmaterenvironsci.comsjsu.eduscientific.netaip.org For instance, XRD analysis has confirmed the crystalline nature of electrodeposited this compound nanowires and revealed the dominance of the hexagonal close-packed (HCP) phase, with the orientation dependent on synthesis parameters. researchgate.net XRD is also used to study the phase formation in this compound oxide thin films, indicating that the CoO phase is stable at lower oxidation temperatures (below 400°C), while the Co₃O₄ phase appears at higher temperatures. researchgate.net

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide insights into the morphology, size, and structure of this compound nanostructures. researchgate.netoiccpress.comjmaterenvironsci.comsjsu.eduscientific.netaip.orgresearchgate.netnih.govmdpi.comusm.my SEM is used to examine the surface morphology of thin films and the alignment and aspect ratio of nanowires. jmaterenvironsci.comresearchgate.net TEM offers higher resolution imaging, allowing for the detailed study of nanoparticle shape, size distribution, and internal crystalline structure. sjsu.eduscientific.netresearchgate.netnih.govmdpi.comusm.my For example, TEM images have shown that electrodeposited this compound nanowires are crystalline. researchgate.net SEM analysis of this compound oxide thin films prepared by electrodeposition revealed a porous nature, suggesting suitability for applications requiring UV absorption. oiccpress.com

Magnetic properties are often characterized using techniques like Vibrating Sample Magnetometry (VSM). sjsu.eduscientific.netaip.orgusm.my VSM is used to measure magnetic hysteresis loops, providing data on saturation magnetization (Ms) and coercivity (Hc), which are critical for assessing the performance of magnetic nanomaterials. sjsu.eduscientific.netresearchgate.netusm.mybeilstein-journals.org Studies on this compound nanowires synthesized in aqueous solution under a magnetic field reported Ms and Hc values of 112.00 emu/g and 352.87 Oe, respectively, confirming their ferromagnetic nature at room temperature. beilstein-journals.org VSM has also been applied to study the magnetic hysteresis characteristics of iron-cobalt alloy nanoparticles as a function of particle size and this compound content. researchgate.net

Other techniques include Raman spectroscopy for studying the vibrational modes and phase identification of this compound oxides researchgate.net, UV-Vis absorption spectroscopy for analyzing optical properties and confirming the presence of this compound nanoparticles sjsu.edumissouristate.eduscielo.br, Dynamic Laser Light Scattering (DLLS) for determining nanoparticle size distribution missouristate.edu, and electrical measurements (e.g., I-V measurements) to investigate the electrical conductivity and resistivity of thin films. researchgate.netoiccpress.comjmaterenvironsci.comscientific.netscielo.brioffe.runaturalspublishing.com

Research into Novel Nanomaterial Architectures

Research is actively exploring novel architectures of this compound-based nanomaterials to enhance their properties for various applications.

This compound nanowires are a significant area of research due to their anisotropic magnetic properties and potential in applications like high-density magnetic storage, spintronic devices, and magnetic sensors. researchgate.netnih.govbeilstein-journals.orgresearchgate.netaip.org Directed Electrochemical Nanowire Assembly (DENA) has been used to grow individual high-aspect ratio this compound nanowires with tunable diameters. nih.gov These nanowires have been utilized as probes for magnetic force microscopy (MFM) and are platforms for studying fundamental phenomena like quantized magnetotransport and domain wall motion control. nih.gov Synthesis methods for this compound nanowires include hydrothermal and solvothermal methods, as well as chemical reduction in aqueous solutions under external magnetic fields. beilstein-journals.org Electrodeposition into anodized aluminum oxide (AAO) templates is another common technique for fabricating highly aligned this compound nanowires. researchgate.net

This compound nanoparticles with controlled size and morphology, such as spherical nanoparticles, nanorods, and elongated structures, are being synthesized using methods like microemulsions and thermal decomposition of precursors. sjsu.edumdpi.comresearchgate.netazonano.comnanografi.com The size and distribution of this compound nanoparticles can be controlled by adjusting parameters like reducing agent concentration, temperature, and reaction time. sjsu.eduazonano.com These nanoparticles are being investigated for applications in catalysis, ferrofluids, magnetic storage, and biomedicine. mdpi.commissouristate.edunanografi.com

This compound oxide nanostructures, including nanoparticles, thin films, nanorods, and mesoporous structures, are being developed for electrochemical energy applications such as batteries, supercapacitors, and electrocatalysis. jmaterenvironsci.commdpi.comresearchgate.netnih.gov Hybrid nanomaterials combining this compound oxides with carbon materials like carbon nanotubes and graphene are explored to improve electrochemical performance, conductivity, and stability. azonano.comresearchgate.netnih.govbohrium.com Designing mesoporous structures in this compound-based nanomaterials has been shown to mitigate volume changes and improve pseudocapacitance in supercapacitors. nih.gov

Novel architectures also include nanoporous this compound thin films deposited on templates like AAO membranes, which retain the pore structure of the template and exhibit enhanced coercivity compared to continuous films. nih.gov

Magnetic Materials Research Involving this compound

This compound is a cornerstone in the development of magnetic materials, particularly hard and semi-hard magnets, owing to its high saturation magnetization, high Curie temperature, and significant magnetocrystalline anisotropy. researchgate.netsci-hub.se

This compound-based materials have been used in magnetic recording media and are key components in various permanent magnet types, including Alnico magnets and Fe-Cr-Co magnets. researchgate.netsci-hub.se Recent research focuses on nanoscale this compound-containing hard magnetic materials, such as L1₀ CoPt, tetragonally distorted FeCo, and this compound-based intermetallics, which show promising magnetic properties. researchgate.netsci-hub.se

Modulating the morphology of nanoparticles, such as creating this compound nanowire assemblies, is a strategy to achieve high coercivity through shape anisotropy. researchgate.netsci-hub.se Studies on iron-cobalt alloy nanoparticles have investigated the influence of particle size and this compound content on magnetic hysteresis characteristics. researchgate.net

This compound's magnetic properties are also being leveraged in the field of spintronics, which aims to utilize the spin of electrons for information processing and storage. researchgate.netscitechdaily.comscitechdaily.comaps.orgspintronics-info.commdpi.com this compound and this compound alloys are explored for their high spin polarization, a crucial property for creating and maintaining spin-polarized currents in spintronic devices. aps.org Multilayers of this compound and nickel have been characterized for their suitability in spin transfer torque (STT)-based memory devices, showing high spin polarization values. aps.org

Research into graphene-cobalt-iridium heterostructures has demonstrated that inserting this compound monolayers enhances quantum effects beneficial for spintronics, such as increased spin-orbit coupling and spin canting, which helps stabilize skyrmions. scitechdaily.comspintronics-info.com this compound-tin-sulfur (Co₃Sn₂S₂) is another compound being investigated for its potential in spintronic devices, particularly for utilizing the spin Hall effect to reduce energy consumption during magnetization switching. scitechdaily.com

Thin Film Deposition and Electronic Material Applications

This compound thin films are integral to various electronic and optoelectronic applications, with research focusing on deposition techniques and the resulting film properties.

Thin films of this compound and this compound compounds are prepared using various techniques, including electron beam evaporation, thermal oxidation, electrodeposition, pulsed laser deposition (PLD), ion-beam sputtering, spray pyrolysis, and chemical bath deposition (CBD). researchgate.netoiccpress.comjmaterenvironsci.comscielo.brioffe.runaturalspublishing.comnih.govmdpi.comrsc.org These methods allow for control over film thickness, structure, morphology, and composition, which in turn influence the electrical and optical properties.

This compound oxide thin films, such as CoO and Co₃O₄, are widely studied for their potential in applications like solar selective absorbers, electrochromic devices, lithium-ion batteries, gas sensors, and catalysts. researchgate.netoiccpress.comjmaterenvironsci.comnaturalspublishing.commdpi.com The electrical conductivity and optical band gap of this compound oxide thin films are dependent on factors like oxidation temperature, annealing treatment, thickness, and deposition method. researchgate.netoiccpress.comjmaterenvironsci.comioffe.runaturalspublishing.com For example, the resistance of this compound oxide thin films has been shown to decrease with increasing oxidation temperature and duration. researchgate.net Studies on electrodeposited this compound oxide films have reported band gap values higher than the bulk phase, attributed to quantum-size effects. oiccpress.com

This compound thin films are also explored for their magnetic properties in electronic devices. Nanoporous this compound thin films deposited by PLD have shown large hysteresis behavior and enhanced coercivity. nih.gov Iron-cobalt alloy thin films grown by electrodeposition are being investigated, with control over stoichiometry, structure, and magnetic properties achievable by varying deposition parameters like applied potential and ion concentrations. mdpi.com

In optoelectronics, molecular this compound complexes are being studied for their potential in thin film applications. rsc.org Thin films of certain this compound half-sandwich compounds, deposited by physical vapor deposition, have shown photocurrent response in the near-infrared region and p-type semiconductor behavior, indicating their promise for optoelectronic devices. rsc.org

This compound-containing materials are also relevant in spintronic devices that utilize thin film structures. scitechdaily.comscitechdaily.comaps.orgspintronics-info.com The precise layering and interface properties of this compound thin films in heterostructures with materials like graphene and iridium are crucial for enhancing spintronic effects. scitechdaily.comspintronics-info.com

Analytical Chemistry Research for Cobalt

Advanced Spectroscopic Techniques for Cobalt Determination

Advanced spectroscopic techniques provide powerful tools for the precise and accurate determination of this compound, even at trace levels. These methods rely on the interaction of electromagnetic radiation with this compound atoms or ions, allowing for their identification and quantification.

Atomic Absorption Spectrophotometry (AAS)

Atomic Absorption Spectrophotometry (AAS) is a widely used technique for the determination of metals, including this compound. It is based on the principle that free atoms of an element in the gaseous state will absorb light at specific wavelengths characteristic of that element. The amount of light absorbed is directly proportional to the concentration of the element in the sample. spiedigitallibrary.org

AAS methods for this compound typically involve converting the this compound in the sample into free atoms, usually by applying high temperatures. spiedigitallibrary.org The absorption signal produced during atomization is recorded and compared with standards to determine the this compound concentration. nemi.govnemi.gov

Flame Atomic Absorption Spectrometry (FAAS)

Flame Atomic Absorption Spectrometry (FAAS) is a type of AAS where the sample is introduced into a flame (commonly air-acetylene) to generate free atoms. epa.govscirp.org This technique is known for its simplicity and speed and is applicable to a variety of environmental samples, including water, industrial wastes, soils, sludges, and sediments. epa.gov

For this compound determination by FAAS, the absorbance is typically measured at a wavelength of 240.7 nm using an air-acetylene flame. scirp.orgjst.go.jp While FAAS is a reliable method, it can be subject to interferences from other elements present in the sample matrix, such as iron and calcium, which can lead to higher reported values if not addressed. jst.go.jp Adding ammonium (B1175870) chloride can help mask certain interferences, such as nitrate (B79036). nemi.govnemi.gov Preconcentration techniques, such as dispersive liquid-liquid microextraction, can be coupled with FAAS to improve detection limits for trace amounts of this compound. scirp.orgasianpubs.org

Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS)

Graphite Furnace Atomic Absorption Spectrometry (GFAAS), also known as Electrothermal Atomic Absorption Spectrometry (ETAAS), utilizes a graphite furnace to atomize the sample. This method offers significantly higher sensitivity compared to FAAS, making it suitable for the determination of trace and ultra-trace levels of this compound. mdpi.com

In GFAAS, a small volume of the sample is placed on a graphite platform within the furnace. nemi.govnemi.gov The furnace then undergoes a programmed heating sequence involving drying, charring (pyrolysis), and atomization steps. nemi.govnemi.gov High-temperature ramping is used during atomization. nemi.govnemi.gov The use of a graphite platform and Zeeman background correction can help reduce matrix interferences. nemi.govnemi.gov GFAAS is applicable for determining this compound in various matrices, including water, water-suspended sediment, and biological samples like blood and urine. spiedigitallibrary.orgnemi.govnemi.gov The analytical range and detection limits in GFAAS can be adjusted by varying the sample volume or instrumental settings. nemi.govnemi.govusgs.gov Detection limits as low as 0.02 ng/mL have been reported for this compound determination in water samples using DLLME-GFAAS. mdpi.com

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES)

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES), also known as ICP-Optical Emission Spectrometry (ICP-OES), is a technique that uses an inductively coupled plasma to excite atoms in a sample, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element. ICP-AES is a widely used technique for the determination of trace elements. researchgate.net

For this compound analysis by ICP-AES, sensitive emission lines are utilized, such as the line at 228.616 nm. researchgate.net While ICP-AES offers good sensitivity, determining very low concentrations of this compound in complex matrices like drinking water may require preconcentration techniques due to the determination limit. researchgate.net Preconcentration methods, such as online preconcentration using a knotted reactor or solid-phase extraction with a suitable complexing agent, can significantly enhance the sensitivity of ICP-AES for this compound determination. researchgate.netnih.gov ICP-AES is also applied in the analysis of complex materials like this compound-base superalloys, although the presence of major elements can pose challenges due to intense emission spectra. rsc.org

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique that couples an ICP as an ionization source with a mass spectrometer as a detector. The ICP generates ions from the sample, which are then separated based on their mass-to-charge ratio and detected by the mass spectrometer. ICP-MS offers very low detection limits and is capable of isotopic analysis.

ICP-MS is a powerful tool for the determination of trace and ultra-trace levels of this compound in various sample types. Its high sensitivity and ability to handle complex matrices make it suitable for environmental monitoring, geological studies, and biological sample analysis. While the provided search results mention ICP-MS in the context of comparing analytical techniques for this compound determination nemi.gov, detailed information on specific applications or research findings for this compound analysis by ICP-MS was not extensively covered in the provided snippets. However, it is generally recognized as a highly sensitive method for elemental analysis.

Spectrophotometric Methods for this compound Complex Formation

Spectrophotometric methods for this compound determination involve the formation of a colored complex between this compound ions and a suitable chromogenic reagent. The absorbance of the colored complex is then measured using a spectrophotometer at a specific wavelength. The absorbance is directly proportional to the concentration of this compound in the sample, following the Beer-Lambert Law.

These methods are often relatively simple and cost-effective. Various reagents can be used to form colored complexes with this compound. For instance, 1-(2-Pyridylazo)-2-Naphthol (PAN) can form colored complexes with this compound, allowing for its colorimetric determination. hach.com Another approach involves the formation of the this compound(II)-thiocyanate complex, which can be measured spectrophotometrically in a water-acetone mixture after reducing this compound(III) to this compound(II). uni.edu Nitroso-R salt is another reagent used for the spectrophotometric determination of this compound, forming a complex that can be measured at 410 nm after extraction. jst.go.jpfishersci.fi Spectrophotometric methods can be particularly useful for routine analysis and can be applied to various sample types. uni.edu

Here is a summary table of the analytical techniques discussed:

TechniquePrincipleAtomization/Excitation SourceSensitivityCommon Applications
Flame Atomic Absorption Spectrometry (FAAS)Absorption of light by free atoms in a flame.Air-acetylene flameModerateWater, environmental samples, industrial wastes, soils, sludges, sediments. epa.gov
Graphite Furnace Atomic Absorption Spectrometry (GFAAS)Absorption of light by free atoms in a heated graphite furnace.Graphite furnaceHigh to Ultra-traceWater, water-suspended sediment, biological samples (blood, urine). spiedigitallibrary.orgnemi.govnemi.gov
Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES)Emission of light by excited atoms in an inductively coupled plasma.Inductively coupled plasmaModerate to HighTrace element analysis, complex matrices, alloys. researchgate.netrsc.org
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)Ionization in ICP, separation and detection by mass spectrometry.Inductively coupled plasmaVery High (Trace/Ultra-trace)Environmental, geological, biological samples.
Spectrophotometric MethodsFormation of a colored complex, measurement of light absorption by the complex.UV-Vis SpectrophotometerModerateRoutine analysis, various sample types. hach.comuni.edu

Data Table: Examples of Detection Limits for this compound Analysis

TechniqueSample MatrixDetection LimitReference
GFAASWater (with Zeeman correction)0.5 µg/L (with 20 µL sample) nemi.gov
GFAASWater (with DLLME)0.02 ng/mL mdpi.com
FAASFoods (with preconcentration)4.3 ng/mL (Limit of quantitation) osti.govoup.com
FAASWater/Plant samples (with preconcentration)1.44 x 10⁻² µg/L (LOD) nih.gov
ICP-AESDrinking water (with preconcentration)25 ng/L nih.gov
ICP-AESHigh-purity iron oxide pigment0.1 mg/kg nih.gov

Note: Detection limits can vary depending on the specific instrument, matrix, and sample preparation method used.

Detailed Research Findings:

Research has explored the application of these techniques for this compound determination in various complex matrices. For example, GFAAS has been successfully applied to determine this compound in water and water-suspended sediment, with methods detailing sample preparation steps involving digestion for whole water recoverable this compound. nemi.govusgs.gov Studies have also demonstrated the use of GFAAS for the determination of this compound in biological products like blood and urine following digestion of the organic matrix. spiedigitallibrary.org

In the realm of ICP-AES, research has focused on improving sensitivity for trace this compound analysis in challenging samples like drinking water by employing online preconcentration techniques coupled with flow injection analysis. researchgate.netnih.gov These approaches involve retaining this compound complexes on solid phases like Amberlite XAD-7 resin or using knotted reactors, achieving significant sensitivity enhancement factors. researchgate.netnih.gov

Spectrophotometric methods have been evaluated for their reliability in comparison to other techniques like AAS and Instrumental Neutron Activation Analysis (INAA) for determining this compound in marine biological materials. jst.go.jp While some spectrophotometric methods showed good agreement with INAA, direct FAAS measurements in this study were found to be higher due to interferences from iron and calcium. jst.go.jp Research has also investigated the suitability of spectrophotometric methods for routine analysis of this compound in this compound(III) complexes, highlighting the convenience and lack of need for solvent extraction or buffer solutions in certain spectrophotometric approaches. uni.edu

Electrochemical Methods for this compound Quantification

Electrochemical methods offer sensitive and versatile approaches for the quantification of this compound. These techniques measure the electrical properties of a solution as a function of this compound concentration, providing a direct link between the chemical presence of this compound and a measurable electrical signal.

Voltammetry Techniques (e.g., Cyclic Voltammetry)

Voltammetry encompasses a group of electrochemical techniques that measure current as a function of applied potential. Cyclic voltammetry (CV) is a widely used voltammetric method for studying the redox behavior of analytes, including this compound ions ajchem-a.comijche.com. In CV, the potential is scanned linearly between two values at a set scan rate, and the resulting current is recorded. The resulting voltammogram provides information about the oxidation and reduction processes occurring at the electrode surface ajchem-a.com.

Studies have utilized cyclic voltammetry to investigate the interaction of this compound chloride (CoCl₂) with various substances, such as L-Carrageenan, using a glassy carbon electrode ijche.com. The cyclic voltammograms show oxidation and reduction peaks corresponding to the redox transformations of this compound ions ijche.com. For example, in one study, this compound ions exhibited two oxidation peaks at 0.02 V and 0.06 V and two reduction peaks at 0 V and -0.7 V ijche.com. The scan rate significantly influences the peak currents in cyclic voltammetry ijche.com.

Another voltammetric technique, adsorptive stripping voltammetry (AdSV), is particularly useful for the determination of trace levels of this compound. AdSV involves the preconcentration of the analyte on the electrode surface before the voltammetric scan uc.pt. Square wave adsorptive stripping voltammetry (SWAdSV) has been evaluated for the determination of this compound at wall-jet electrodes in a continuous flow system, demonstrating high sensitivity and achieving one-nanomolar detection limits uc.pt. Compared to differential pulse adsorptive stripping voltammetry (DPAdSV), SWAdSV can offer approximately a factor of ten higher sensitivity uc.pt. The AdSV procedure often involves the formation of specific complexes, such as this compound-dimethylglyoxime complexes, which are then accumulated on a mercury electrode surface uc.ptnih.gov.

Electrochemical methods, including cyclic voltammetry and square-wave voltammetry, have been successfully employed for the detection of trace this compound, offering advantages such as simplicity and reduced analysis time compared to some other methods nih.govpiscience.org.

Trace this compound Determination in Aqueous Media

The determination of trace this compound in aqueous media is a critical application of electrochemical methods due to the potential environmental and biological significance of this compound even at low concentrations uc.ptarchivepp.com. Electrochemical techniques provide the sensitivity required for such analyses.

Adsorptive stripping voltammetry, as mentioned earlier, is a powerful tool for trace this compound determination in water samples rsc.org. By preconcentrating this compound complexes on the electrode surface, the detection limits can be significantly lowered uc.ptrsc.org. For instance, adsorptive cathodic stripping square-wave voltammetry has been used for the simultaneous determination of ultra-trace levels of this compound and nickel in seawater, achieving detection limits of approximately 8 pM for this compound rsc.org.

Cyclic voltammetry has also been successfully employed for the determination of trace this compound in water samples. One study demonstrated the use of cyclic voltammetry for analyzing this compound levels in lab waste, with measurement conditions optimized for voltage range, scan rate, and pH piscience.orgkemdikbud.go.id. The study reported a detection limit of 510.2 ppm and a quantization limit of 723.5 ppm for Co(II) standard solution using cyclic voltammetry piscience.orgkemdikbud.go.id. The results obtained by cyclic voltammetry were comparable to those obtained by atomic absorption spectroscopy (AAS) piscience.org.

Electrochemical methods offer advantages for trace analysis, including their low cost, rapid response, ease of operation, and low detection limits mjcce.org.mk.

Chromatographic Separations in this compound Analysis

Chromatographic techniques are essential for separating this compound from complex matrices before its determination. These methods exploit the differential partitioning of this compound species between a stationary phase and a mobile phase to achieve separation.

Paper chromatography has been used for the separation and identification of this compound(II) ions in mixtures, often alongside other metal ions like nickel(II) scribd.com. This technique involves the differential migration of ions on a filter paper strip based on their interactions with the stationary phase (paper) and the mobile phase (solvent mixture) scribd.com. After separation, a spray reagent is used to visualize the this compound ions as distinct colored spots scribd.com.

High-performance liquid chromatography (HPLC) is another powerful chromatographic technique applied in this compound analysis. Reversed-phase HPLC has been investigated for the separation and determination of this compound chelates, such as the complex formed with 4-(2-pyridylazo)resorcinol (B72590) (PAR) researchgate.net. Separation of the Co(III)-PAR chelate has been achieved on a C18 siloxane bonded phase using a mobile phase consisting of methanol (B129727), water, acetonitrile, and sodium acetate (B1210297) researchgate.net. This method allowed for the determination of this compound in plant samples with detection limits of 1.2 µg L⁻¹ at 520 nm researchgate.net.

Thin layer chromatography (TLC) in combination with spectrophotometry has also been employed for the separation and determination of this compound, particularly for separating it from nickel scispace.com. A chromatographic system using a mixture of stannic arsenate gel and silica (B1680970) gel G impregnated with tri-n-butyl phosphate (B84403) (TBP) as the stationary phase and aqueous potassium thiocyanate (B1210189) as the mobile phase has been used for this purpose scispace.com. This approach allows for the separation of microgram amounts of this compound from varying amounts of nickel, with this compound remaining at the point of application while nickel moves with the solvent front scispace.com.

Ion exchange chromatography is another valuable technique for the separation of this compound. Cation exchange chromatography using resins like AG50W-X4 has been shown to effectively separate this compound from various other elements that tend to form strong chloride complexes journals.co.za. By using specific eluents, such as hydrochloric acid-acetone mixtures, this compound can be selectively eluted while other metal ions are retained on the column journals.co.za. This method allows for sharp and quantitative separations, as demonstrated by elution curves and analysis of synthetic mixtures journals.co.za.

Preconcentration and Sample Preparation Methodologies

Due to the often low concentrations of this compound in real-world samples and the potential for matrix interference, preconcentration and effective sample preparation are crucial steps in this compound analysis scirp.orgscirp.org. These methodologies aim to isolate and concentrate this compound, making it amenable to detection by various analytical techniques.

Various preconcentration techniques have been developed for Co(II) determination scirp.orgscirp.org. These procedures are often required to purify the sample and remove matrix interference before the final determination step scirp.orgscirp.org.

Dispersive Liquid-Liquid Microextraction (DLLME)

Dispersive liquid-liquid microextraction (DLLME) is a miniaturized sample preparation technique that has gained significant attention for the preconcentration of trace elements, including this compound scirp.orgscirp.orgresearchgate.net. DLLME is a modified solvent extraction method characterized by a greatly reduced acceptor-to-donor phase ratio scirp.orgscirp.org.

The principle of DLLME involves rapidly injecting a mixture of a high-density extraction solvent and a water-miscible disperser solvent into an aqueous sample containing the analyte scirp.orgscirp.org. This injection creates a cloudy solution due to the formation of fine droplets of the extraction solvent dispersed throughout the sample scirp.orgscirp.org. The analyte, often in the form of a hydrophobic complex, is extracted into these fine droplets scirp.orgresearchgate.net. After centrifugation, the fine droplets sediment at the bottom of the conical tube, and the enriched analyte in the sedimented phase can be determined by instrumental analysis scirp.orgajol.info.

DLLME has been successfully coupled with techniques like flame atomic absorption spectrometry (FAAS) and graphite furnace atomic absorption spectrometry (GFAAS) for this compound determination scirp.orgresearchgate.netmdpi.com. Chelating agents are often used in DLLME to form hydrophobic complexes with this compound ions, facilitating their extraction into the organic phase scirp.orgresearchgate.netmdpi.com. Examples of chelating agents used include diethyldithiocarbamate (B1195824) (DDTC) researchgate.net and 1,5-bis(di-2-pyridyl)methylene thiocarbohydrazide (B147625) (DPTH) scirp.org.

DLLME offers several advantages, including simplicity of operation, rapidity, low sample volume requirements, low cost, high recovery, and high enrichment factors scirp.orgscirp.org. Ultrasonic dispersion liquid-liquid microextraction (US-DLLME) is an improved version that uses ultrasonic waves to accelerate the formation of the cloudy solution, potentially eliminating the need for a disperser solvent ajol.info.

Research findings demonstrate the effectiveness of DLLME for trace this compound determination in various real samples, including water, spinach leaves, tea, and tomato sauce researchgate.net. Under optimized conditions, DLLME-FAAS methods have shown good linearity and low detection limits scirp.orgresearchgate.net. For example, a DLLME-FAAS method using DDTC as a chelating agent showed linearity in the range of 40–300 µg L⁻¹ for Co(II) with a correlation coefficient of 0.9966 and a detection limit of 6.6 µg L⁻¹ researchgate.net. Another DLLME-FAAS method using DPTH achieved a detection limit in the order of ng·mL⁻¹ scirp.org. DLLME coupled with GFAAS has enabled the determination of ultra-trace this compound in water samples with even lower detection limits, such as 0.03 ng/mL mdpi.comnih.gov.

Data from DLLME studies highlight the influence of various parameters on extraction efficiency, including the type and volume of extraction and disperser solvents, pH of the sample solution, concentration of the chelating agent, and extraction time scirp.orgmdpi.com.

Solvent Extraction of this compound Complexes

Solvent extraction is a classic separation technique used to isolate and concentrate metal ions from an aqueous solution into an organic phase scispace.com. This method relies on the differential solubility of a metal complex in two immiscible phases scispace.com. For this compound, solvent extraction often involves forming a complex with a suitable ligand that is more soluble in the organic solvent than in water scispace.comsapub.org.

Various reagents and organic solvents have been investigated for the solvent extraction of this compound. Dithiolphenol derivatives in the presence of hydrophobic amines have been studied for the spectrophotometric determination of this compound after extraction into organic solvents like chloroform (B151607) sapub.org. The extraction efficiency of this compound(II) with these mixed-ligand complexes is maximal at specific pH ranges sapub.org.

Bis(2-ethylhexyl) phosphoric acid (D2EHPA) is a common extractant used for the separation of this compound and nickel from sulfate (B86663) media scispace.comresearchgate.net. The extraction of this compound(II) using D2EHPA dissolved in various organic solvents has been studied, and the nature of the diluent can influence the extracted species researchgate.net. Synergistic agents, such as 1-octanol, can also be added to enhance the extraction efficiency researchgate.net.

Solvent extraction is a versatile method for the removal, separation, and concentration of metallic species from mixed metal aqueous media scispace.com. The selectivity of solvent extraction for this compound can depend on the type of extractant used, with phosphinic, phosphonic, and phosphoric acids showing different separation abilities scispace.com. The extraction of this compound is a complex function of parameters such as temperature, concentration of the extractant, and the medium of the solution scispace.com.

Isotope dilution analysis combined with solvent extraction and spectrophotometry has been used as a method for the determination of small amounts of this compound osti.gov. This approach is effective even when quantitative extraction is not achieved osti.gov.

Cloud point extraction (CPE) is another preconcentration method that utilizes surfactants to extract metal complexes into a small volume of surfactant-rich phase core.ac.ukscilit.com. This method can be used for the simultaneous preconcentration of this compound, nickel, and copper in water samples after complexation with a suitable chelating agent core.ac.uk.

Sample preparation strategies for this compound determination in biological materials have also included acid extraction followed by preconcentration techniques like cloud point extraction scilit.com.

Data Table: Examples of Analytical Parameters in this compound Analysis

MethodAnalyteMatrixDetection LimitLinear RangeReference
DLLME-FAAS (using DDTC)Co(II)Water, Food6.6 µg L⁻¹40–300 µg L⁻¹ researchgate.net
DLLME-FAAS (using DPTH)Co(II)Water, FoodOrder of ng·mL⁻¹Not specified scirp.org
DLLME-GFAAS (using 5-Br-PADMA)Co²⁺Water0.03 ng/mL0.05–1.0 ng/mL mdpi.comnih.gov
SWAdSVThis compoundAqueous1 nMNot specified uc.pt
Adsorptive Cathodic Stripping SWVThis compoundSeawater~8 pMNot specified rsc.org
Cyclic VoltammetryCo(II)Lab waste510.2 ppmNot specified piscience.orgkemdikbud.go.id
Reversed-Phase HPLC (Co(III)-PAR chelate)Co(III)Plants1.2 µg L⁻¹ (at 520 nm)Not specified researchgate.net
In situ solvent formation microextractionCo²⁺Water0.97 µg L⁻¹5–100 µg L⁻¹ arabjchem.org
Dispersive Micro-Solid Phase ExtractionCo(II)Water0.5 ng mL⁻¹5–100 ng mL⁻¹ rsc.org
Solid Phase Extraction (Fe₃O₄@Sapogenin)Co(II)Aqueous6 µg L⁻¹Not specified archivepp.com

Speciation Analysis of this compound in Complex Matrices

Speciation analysis, the determination of the physical and chemical forms of an element, is crucial for understanding the behavior and impact of this compound in various complex matrices, including environmental and biological samples. The natural speciation of metals in environmental matrices can be easily disrupted by chelators which form soluble complexes with metals. chromatographyonline.com Detecting such complexes during their formation in environmental matrices has historically been challenging due to the difficulty in obtaining the precise inherent nature of metal-chelator complexes using routine techniques. chromatographyonline.com

Several works have been published on the speciation, digestion, and treatment of materials containing this compound in different forms and media. However, the behavior of this element in complex matrices still requires further investigation.

Methodologies for Distinguishing this compound Oxidation States and Forms

Distinguishing between the different oxidation states and chemical forms of this compound is essential for accurate speciation analysis. This compound commonly exists in oxidation states 0, +2, +3, and +4, with +2 and the ground state being the most common. nih.gov

X-ray photoelectron spectroscopy (XPS) is a standard tool for identifying different oxidation states. acs.org It is possible to distinguish this compound oxidation states using the satellite features of the Co 2p spectrum. thermofisher.com Co(II) exhibits observable satellite features around 786 eV. thermofisher.com In materials like Co₃O₄, which contains a mixture of Co(II) and Co(III), satellite features are expected due to both oxidation states. thermofisher.com However, the quantitative analysis of this compound oxides using XPS can be challenging due to the complexity of the Co 2p core level spectra, arising from multiple oxidation states, multiplet splitting, and shake-up satellites. acs.org Resonant Photoemission Spectroscopy (RPES) has been employed to quantify the stoichiometry of this compound oxide based on the heights of resonant features in the valence band associated with Co²⁺ and Co³⁺ cations. acs.org

Competitive Ligand Exchange-Adsorptive Stripping Voltammetry (CLE-AdSV), also referred to as AdSV, is a suitable technique for detecting and performing speciation analysis of Ni(II) and Co(II) at low concentrations (nM-µM). researchgate.netwur.nl This technique's pre-concentration step provides adequate sensitivity for detecting very low concentrations, and the competitive equilibrium established with an added ligand allows for a detailed study of the binding characteristics of sample ligands. wur.nl

A rapid and sensitive technique for the speciation analysis of complexes of metals, including this compound, with chelator variants like EDTA and EDDS has been developed using ultra-performance liquid chromatography-quadrupole/time-of-flight mass spectrometry (UPLC-Q-TOF-MS). chromatographyonline.com Sample preparation for this method involved simple dilution, and separation was achieved using hydrophilic interaction liquid chromatography (HILIC). chromatographyonline.com

Spectrophotometric methods have also been developed for the determination of this compound in various complex matrices. One method utilizes N,N'-bis(salicylidene)-ethylenediamine (Salen) which reacts with this compound in a slightly acidic solution to form a light orange chelate with an absorption maximum at 459 nm. eurjchem.com This reaction is instantaneous, and the absorbance remains stable for over 24 hours. eurjchem.com Linear calibration graphs were obtained for concentrations ranging from 0.001-40 mg/L of Co, with a detection limit of 0.1 µg/L. eurjchem.com Another spectrophotometric method for trace determination of this compound uses bis(5-bromosalicylaldehyde)ortho-phenylenediamine (BBSOPD) which reacts with this compound(II) in a slightly acidic solution to produce an orange colored chelate product with an absorption maximum at 473 nm. psu.edu This method is reported to be very sensitive and highly specific. psu.edu

Impact of Speciation on Environmental Behavior and Bioavailability

The speciation of this compound significantly influences its environmental behavior and bioavailability. The different physicochemical forms in which metals are present greatly influence their availability. researchgate.netwur.nl Metal toxicity to terrestrial organisms is affected by factors including soil properties, aging processes, and metal speciation. nih.gov

In anaerobic wastewater treatment, the availability of this compound, which is necessary in the form of vitamin B₁₂ and factor F₄₃₀ for methanogenic archaeabacteria, is greatly influenced by its speciation. researchgate.netwur.nl In anaerobic wastewater, various binding and precipitation processes occur that can affect biouptake. researchgate.netwur.nl Studies have shown that in the presence of metal sulfide (B99878) precipitates, methanogenic activity appears to correlate with the free metal concentration. researchgate.net Dissolution rates have been shown to be sufficient to satisfy biouptake rates. researchgate.net Yeast extract has been demonstrated to increase the bioavailability of this compound and nickel. researchgate.net AdSV analysis indicates that this compound and nickel form relatively strong organic complexes with yeast extract. researchgate.net The yeast extract increases the dissolved metal concentration in the presence of their sulfide precipitates. researchgate.net The observed growth stimulation could be due to the formation of dissolved bioavailable complexes and/or increased dissolution rates of metal sulfides. researchgate.net

In soils, the toxicity of added metals can change over time due to aging processes, which may reduce their availability through diffusion into micropores, incorporation into crystal lattices, or Ostwald ripening of precipitates. nih.gov Metals that have been in contact with soil for longer periods are less able to exchange with the soil solution, making them less available to soil biota. nih.gov Research on this compound(II) in soils has shown that after addition, soluble Co(II) rapidly partitions to the soil solid phase, and in alkaline soils, a large percentage of this surface-bound this compound becomes fixed through aging reactions in forms no longer in equilibrium with the soil solution this compound. nih.gov Soil pH and incubation time were identified as the most important factors affecting Co(II) aging. nih.gov A semi-mechanistic model suggested that this compound is fixed through reactions potentially related to surface oxidation/precipitation/nucleation driven by hydrolysis reactions at the surface of soil minerals. nih.gov

The toxicity of this compound cannot be evaluated solely based on the total this compound concentration; determining the amount of this compound precipitated or sorbed in residues is also required. mdpi.com When calculating the content of accumulated toxic substances, some heavy metals should be converted into the content corresponding to the toxic valence state and then calculated; otherwise, some solid wastes might be misjudged as hazardous wastes. mdpi.com

In the anaerobic biodegradation of rice straw, the speciation of this compound in the most bioavailable fractions (exchangeable and carbonate) correlated well with the highest methane (B114726) yield. scielo.org.co Mineral supply increased the total concentrations of this compound and influenced its speciation towards more bioavailable forms for microbial uptake. scielo.org.co

Theoretical and Computational Studies of Cobalt Compounds

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, with Density Functional Theory (DFT) being a widely used method, are essential tools for investigating the electronic structure, bonding, and reactivity of cobalt complexes and materials. DFT offers a balance between computational cost and accuracy, making it suitable for a wide range of this compound systems. ub.edu These calculations can provide insights into the ground and excited spin states, charge distribution, and orbital interactions within this compound compounds. mdpi.comresearchgate.netrsc.orgnih.govjyu.finih.govresearchgate.netrsc.orgmpg.detandfonline.com

Electronic Structure and Bonding Analysis of this compound Complexes

DFT calculations are frequently employed to analyze the electronic structure and bonding in various this compound complexes. Studies have utilized DFT to investigate the electronic properties of this compound complexes with different ligands, such as porphyrazines, benzimidazoles, and N-heterocyclic carbenes (NHCs). mdpi.comrsc.org These calculations can reveal details about metal-ligand interactions, charge transfer characteristics, and the distribution of electron density, which are crucial for understanding their behavior in different applications. rsc.orgjyu.firsc.orgmpg.de For instance, DFT studies on this compound(II)-NHC complexes have provided insight into the electronic structure and bonding differences compared to complexes with phosphine (B1218219) and diamine ligands, indicating that NHC ligands can be slightly stronger donors and influence the strength of other bonds in the complex. rsc.org Analysis of spin density distribution using DFT can also help confirm the oxidation states of this compound centers in mixed-valence complexes. rsc.org Furthermore, combined experimental and computational studies, such as those using X-ray absorption spectroscopy (XAS) and DFT, have been used to investigate the electronic and geometric structures of this compound complexes, including this compound(III)-peroxo complexes, revealing details about their spin states and bonding. nih.gov

Reaction Mechanism Elucidation in this compound Catalysis

Computational methods, particularly DFT, are powerful tools for elucidating the mechanisms of reactions catalyzed by this compound compounds. By calculating the energies of intermediates and transition states along a reaction pathway, computational studies can identify the most favorable routes and provide detailed information about the elementary steps involved. nih.govuit.noacs.orgacs.org This is particularly valuable for complex catalytic cycles where experimental observation of intermediates is challenging. frontiersin.orgnih.govnih.gov

DFT calculations have been applied to study the mechanisms of various this compound-catalyzed reactions, including C–O silylation and stannylation, as well as asymmetric hydrogenation of enamides. nih.govuit.noacs.org These studies can provide insights into key steps such as oxidative addition, reductive elimination, and hydrogen atom transfer. nih.govacs.org For example, DFT calculations have supported proposed mechanisms involving this compound(III)-carbene radical intermediates in cyclization reactions. nih.gov In asymmetric hydrogenation, DFT calculations have helped establish the rate- and selectivity-determining steps and provided evidence for redox cycling involving different this compound oxidation states. uit.no Computational studies are also crucial for understanding the mechanisms of this compound-based catalysts in important reactions like water oxidation. acs.orgfrontiersin.orgnih.govnih.govpnas.orgacs.orgnih.govresearchgate.netrsc.orgmit.eduresearchgate.net

Spin Crossover Phenomena in this compound Systems

Spin crossover (SCO) is a phenomenon observed in some transition metal complexes, including those of this compound(II), where the spin state of the metal center can be switched between a low-spin and a high-spin state by external stimuli such as temperature, pressure, or light. ub.edursc.orgmdpi.commdpi.comunige.ch Computational studies are instrumental in understanding and predicting SCO behavior in this compound systems. ub.edu

Quantum chemical calculations, including DFT and more advanced wave function methods, are used to compute the energy differences between different spin states and to analyze the factors that influence these energy gaps. ub.edursc.org These studies can help elucidate how the ligand field, electronic effects, and intermolecular interactions affect the spin state energetics and the resulting transition temperatures (T₁/₂). ub.edumdpi.com Computational modeling can also provide insights into the structural changes that accompany the spin transition. Studies have investigated the interplay of factors like Jahn-Teller ordering and cooperative interactions in driving spin transitions in this compound(II) compounds. mdpi.com Accurate calculation of singlet-triplet energy differences in this compound complexes is crucial for understanding their spin-state reactivity and properties. rsc.org

Molecular Dynamics Simulations of this compound-Containing Systems

Molecular dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of atoms and molecules. For this compound-containing systems, MD simulations can provide insights into dynamic processes, such as structural changes, diffusion, and interactions with the environment. acs.orgarxiv.orgaps.orgpncampus.edu.npresearchgate.net

MD simulations can be used to investigate the properties of bulk this compound, this compound nanoparticles, and this compound complexes in solution or at interfaces. acs.orgarxiv.orgaps.orgpncampus.edu.npresearchgate.net For example, MD simulations have been employed to estimate the melting temperature of this compound using different methods. pncampus.edu.np They can also be used to study the dynamics of nanoparticles, which is relevant for catalytic applications. arxiv.orgaps.org In the context of biological systems, MD simulations have been used to validate force field parameters for this compound-containing metalloproteins, such as carbonic anhydrase II. acs.org Furthermore, ab initio MD simulations, which combine quantum mechanical calculations with molecular dynamics, can provide detailed insights into reaction pathways and the role of solvent effects in this compound-catalyzed reactions, such as water oxidation. nih.govacs.org

Computational Modeling of this compound-Based Catalysts and Interfaces

Computational modeling is widely applied to study this compound-based catalysts and their interfaces, aiming to understand their activity, selectivity, and stability. frontiersin.orgnih.govresearchgate.netresearchgate.netmagtech.com.cn These studies often involve a combination of quantum chemical calculations and molecular dynamics simulations to investigate the catalyst structure, the interaction with reactants and products, and the reaction mechanisms. acs.orgfrontiersin.orgnih.govnih.govacs.orgresearchgate.netmit.eduresearchgate.netresearchgate.netmagtech.com.cn

Computational modeling can help in the design of new this compound catalysts by providing a molecular-level understanding of catalytic processes. frontiersin.orgnih.govresearchgate.net Studies focus on various aspects, including the electronic structure of active sites, the adsorption and activation of molecules on the catalyst surface or at the metal-support interface, and the energy barriers of catalytic steps. nih.govmit.eduresearchgate.netmagtech.com.cn For heterogeneous this compound catalysts, computational studies often employ models of surfaces or nanoparticles to simulate the catalytic environment. nih.govmit.eduarxiv.orgaps.orgresearchgate.net The interaction between the this compound catalyst and the support material is also an important aspect studied computationally, as it can significantly influence catalytic performance. researchgate.netmagtech.com.cn

Water Oxidation Catalysts

This compound-based materials are promising catalysts for the water oxidation reaction (WOR), a key process in artificial photosynthesis and water splitting. acs.orgfrontiersin.orgnih.govpnas.orgnih.govresearchgate.netrsc.orgmit.eduresearchgate.net Computational modeling, particularly using DFT, has been extensively used to investigate the mechanisms of this compound-based water oxidation catalysts, both homogeneous and heterogeneous. acs.orgfrontiersin.orgnih.govnih.govpnas.orgacs.orgnih.govresearchgate.netmit.eduresearchgate.net

These studies aim to identify the active species, understand the O-O bond formation mechanism, and determine the rate-limiting steps. acs.orgnih.govpnas.orgacs.orgnih.govmit.edu Different mechanisms for O-O bond formation, such as the coupling of metal-oxo species or nucleophilic attack of water, have been investigated computationally. nih.govpnas.orgnih.govmit.edu DFT calculations have been used to compute the energetics of intermediates and transition states in the catalytic cycle, providing insights into the feasibility of different pathways. acs.orgpnas.orgacs.orgmit.edu For example, computational studies have explored the mechanism of water oxidation catalyzed by this compound porphyrins and this compound oxide nanoparticles. pnas.orgmit.eduresearchgate.net The effect of ligands, pH, and the catalyst's local structure on the catalytic activity is also investigated using computational methods. acs.orgacs.org Assessing the accuracy of different DFT approaches against high-level quantum chemistry methods is an ongoing effort to improve the reliability of computational predictions for this compound-based water oxidation catalysts. researchgate.net

This compound-Enzyme Interactions and Active Site Modeling

This compound is an essential component in certain enzymes, most notably in the B₁₂ cofactors (cobalamins). These enzymes catalyze a variety of unusual and complex reactions, often involving the homolytic cleavage of a this compound-carbon bond to generate reactive free radicals nih.govnih.govresearchgate.net. Understanding the mechanism by which enzymes facilitate this process and control these highly reactive intermediates is a significant area of research where computational modeling is heavily utilized nih.govnih.gov.

Computational studies, including density functional theory and molecular dynamics simulations, have been employed to investigate the interactions between B₁₂ cofactors and enzyme active sites nih.govnih.govresearchgate.netacs.org. These studies aim to elucidate how the protein environment influences the electronic structure and reactivity of the this compound center and the associated organic ligand nih.govresearchgate.net. For instance, computational approaches have helped reveal the role of specific amino acid residues in the active site in promoting Co-C bond cleavage and stabilizing the resulting radical species nih.govnih.gov.

Molecular dynamics simulations, starting from crystal structures of enzyme-cofactor-substrate complexes, can provide dynamic insights into the conformational changes of the active site and the positioning of the cofactor and substrate nih.govnih.gov. These simulations can show how interactions, such as hydrogen bonding between protein residues and the adenosyl group of adenosylcobalamin (AdoCbl), change upon Co-C bond dissociation and how these changes might contribute to the stabilization of the dissociated state nih.govnih.gov.

Quantum chemical cluster methods and combined quantum mechanics/molecular mechanics (QM/MM) methods are two popular approaches for modeling enzyme active sites frontiersin.org. Cluster models typically include the metal ion and its immediate ligands, while QM/MM methods treat the active site quantum mechanically and the rest of the protein and solvent using classical mechanics frontiersin.org. These methods allow for the calculation of electronic energies, reaction pathways, and the effects of the protein environment on catalytic activity and selectivity frontiersin.org.

Studies on glutamate (B1630785) mutase, an AdoCbl-dependent enzyme, have combined experimental and computational approaches to understand the role of specific active site residues, such as glutamate 330 and lysine (B10760008) 326, in catalyzing Co-C bond homolysis nih.govnih.gov. Molecular dynamics simulations revealed that these residues increase hydrogen bonding with the adenosyl group in the dissociated state, potentially stabilizing the radical nih.govnih.gov. Furthermore, the simulations showed that mutations in these residues affect the distance between the adenosyl radical's 5'-carbon and the substrate's abstractable hydrogen, a distance that correlates with the enzyme's ability to catalyze tritium (B154650) exchange nih.gov.

Computational studies have also explored the electronic and spectroscopic properties of different oxidation states of the this compound in cobalamins, such as the highly nucleophilic Co¹⁺ state, using techniques like DFT and time-dependent DFT in conjunction with experimental spectroscopies acs.org. These investigations provide fundamental insights into the electronic structure that underpins the reactivity of these cofactors in enzymatic reactions acs.org.

Beyond cobalamin-dependent enzymes, computational methods are used to study this compound in other metalloenzymes and in the context of designing new enzyme-like catalysts. For example, computational studies have investigated the substitution of other metal ions with this compound in enzyme active sites to understand the impact on selectivity and mechanism frontiersin.org. Molecular docking studies have also been used to assess the potential binding of synthesized this compound complexes to enzyme targets, such as those in SARS-CoV-2, to explore their inhibitory potential researchgate.net.

Machine Learning and Artificial Intelligence in this compound Material Design

Generative AI, a newer paradigm, is also being explored for materials design, including this compound-containing materials microsoft.com. This approach can generate materials with desired properties based on specified constraints, potentially exploring a significantly larger materials space than traditional screening methods microsoft.com. The discovery of lithium this compound oxide, a key material in lithium-ion batteries, is an example of a breakthrough in materials innovation that generative AI aims to accelerate for future applications microsoft.com.

Data Table: Examples of Computational Approaches in this compound Research

Research AreaComputational Methods UsedKey Findings/Applications
This compound-Enzyme InteractionsDFT, Molecular Dynamics Simulations, QM/MM, Cluster MethodsUnderstanding Co-C bond cleavage in B₁₂ enzymes, role of active site residues, stabilization of radical intermediates. nih.govnih.govfrontiersin.org
This compound Material Design (Alloys)DFT, Machine LearningIdentification and design of new this compound-based superalloys with desired microstructures and mechanical properties. springernature.comoaepublish.com
This compound Material Design (Catalysts)DFT, Machine Learning, AIIdentifying "materials genes" for catalytic performance, predicting catalyst selectivity for reactions like CO₂ hydrogenation. researchgate.netchemrxiv.org
AI Hardware MaterialsMaterials Engineering (Atomic Scale)Exploration of this compound for improved transistor contacts and interconnects to enhance performance in AI computing. semiengineering.com

Sustainable Chemistry and Circular Economy for Cobalt

Sustainable Extraction and Primary Production Research

Research into sustainable methods for primary cobalt production focuses on reducing the environmental footprint of mining and refining processes. This includes developing novel techniques that are less energy-intensive and generate less hazardous waste compared to conventional methods.

Novel Hydrometallurgical and Bio-mining Techniques

Novel hydrometallurgical processes are being developed to offer more sustainable alternatives to traditional methods like acid leaching and solvent extraction, which can be energy-intensive and produce significant hazardous waste. One such innovative approach employs second coordination-sphere molecular recognition using carbonate ions in ammonia (B1221849) solutions to selectively precipitate this compound from nickel. This method has demonstrated the ability to achieve high purity levels (99.4% for this compound) and optimized recovery rates (77% for this compound), while also showing reduced environmental impact through lower energy consumption and emissions compared to traditional techniques. environmentenergyleader.comnsf.gov Another novel hydrometallurgical process focuses on separating this compound and nickel from hydrochloric acid leach liquor of mixed nickel–this compound hydroxide (B78521) precipitate, achieving high this compound extraction efficiency (99.99%) with minimal co-extraction of nickel and magnesium. researchgate.net Research also explores the use of novel ionic liquids for the selective extraction and separation of Co²⁺ from simulated solutions of spent ternary lithium batteries, demonstrating an environmentally friendly process with high separation factors. acs.org

Bioleaching is another area of research for sustainable this compound recovery from primary sources, particularly laterite ores. This method utilizes living organisms, such as bacteria, to transform insoluble metal compounds into soluble forms, like this compound sulfate (B86663), enabling their extraction. europa.eu Bio-mining techniques can potentially offer higher this compound recovery rates and reduce the need for high-temperature smelting processes. europa.eu

Reduced Environmental Impact Mining Research

Research into reducing the environmental impact of this compound mining includes efforts to decrease energy intensity through the implementation of energy-efficient technologies, such as relying on renewable energy sources to power mining operations. earth.org Improved waste management and recycling practices are also crucial in mitigating environmental impacts, including habitat destruction, water pollution, and land degradation. earth.org Circular solutions for the this compound mining industry include deploying electrified and smart mining technologies, reprocessing extractive waste, remediating mine sites with nature-based solutions, and sequestering CO2 with mine tailings, with the vision of achieving zero-waste, regenerative this compound mining. cobaltinstitute.org Despite these efforts, traditional mining methods, particularly in regions like the Democratic Republic of Congo which supplies a significant portion of the world's this compound, continue to raise concerns regarding environmental degradation and unsafe working conditions. earth.orglabmanager.com

This compound Recycling and Secondary Recovery Research

Recycling and secondary recovery of this compound from various waste streams are critical components of establishing a circular economy. This involves developing efficient technologies to extract this compound from end-of-life products, reducing the need for primary mining and minimizing environmental burden.

Battery Recycling Technologies for this compound

Spent lithium-ion batteries (LIBs) are a significant source of secondary this compound. Various recycling methods are being explored and improved, including pyrometallurgy, hydrometallurgy, and direct recycling. fortunejournals.comduke.edu Hydrometallurgical processes are often favored due to their lower energy requirements, higher efficiency, and environmental friendliness compared to pyrometallurgy. fortunejournals.com These processes typically involve steps such as leaching, precipitation, ion exchange, and solvent extraction to recover valuable metals like this compound. fortunejournals.com

Novel hydrometallurgical methods are being developed for this compound recovery from spent LIBs. One method uses a liquid solvent derived from a simple derivative of urea (B33335) and acetamide (B32628) (retrieved from acetic acid) to dissolve lithium this compound oxide, achieving over 97% this compound recovery at lower temperatures (180°C) compared to pyrometallurgy (often exceeding 1400°C). innovationnewsnetwork.comlnu.se Another hydrometallurgical process utilizes sulfuric acid and hydrogen peroxide as leaching agents, achieving high leaching rates for both this compound and lithium. fortunejournals.comfortunejournals.com Research also demonstrates the recovery of pure this compound sulfate from waste cathodic active material generated during LIB manufacturing through a leaching-solvent extraction process. researchgate.net

Interactive Table 1: Comparison of Selected this compound Recovery Methods from LIBs

MethodKey Reagents/ProcessTemperature (°C)This compound Recovery (%)AdvantagesDisadvantagesSource
Novel HydrometallurgyUrea derivative, Acetamide solvent180>97Lower energy cost, environmentally friendlyRequires optimization for large-scale application innovationnewsnetwork.comlnu.se
HydrometallurgyH₂SO₄ + H₂O₂ leachingNot specified95-96High leaching ratesUse of strong acids can cause harmful emissions fortunejournals.comfortunejournals.com
Novel HydrometallurgySelective precipitation (Ammonia/Carbonate)Not specified77Cost-effective, environmentally sustainableRecovery rate lower than some other methods environmentenergyleader.comnsf.gov
HydrometallurgyLeaching, SX, Chemical precipitation (H₂SO₄ + H₂O₂)Not specified95High leaching rateGenerates liquid waste fortunejournals.com
HydrometallurgyLeaching, Solvent Extraction (Novel Ionic Liquids)Not specifiedHigh selectivityEnvironmentally friendly, efficient separationSpecific to certain battery chemistries acs.org

Recovery from Electronic Waste and Industrial Byproducts

Beyond LIBs, electronic waste (e-waste) in general is a valuable secondary source of this compound. Research focuses on developing efficient methods to recover this compound from discarded electronics, such as mobile phones, which contain lithium this compound oxide (LiCoO₂) in their batteries. aphrc.org Methods involving selective precipitation and the use of chelating resins have been investigated for this compound recovery from waste mobile phone batteries, aiming to address the challenge posed by the presence of various other metal oxides. aphrc.org A supported membrane solvent extraction (MSX) process is also being explored as an energy-efficient, cost-effective, and environmentally friendly method for the separation and recovery of this compound from e-waste, including scrap and spent LIBs. ameslab.gov

Industrial byproducts also represent potential sources for this compound recovery. These include spent catalysts, magnets, superalloys, cemented carbides, and metallurgical wastes. researchgate.netustb.edu.cn Research is being conducted to develop and optimize innovative metallurgical systems, including pyro-, hydro-, bio-, iono-, and electrometallurgy technologies, for the recovery of this compound and other metals from these diverse waste streams. tecnalia.com For example, efforts are underway to recover this compound from the waste of the Zn-Pb industry using hydrometallurgical processes involving solvent extraction and precipitation of this compound(II) hydroxide. mdpi.com The main advantages of recovering this compound from secondary materials like these are their potentially higher this compound content compared to primary ores and the possibility of higher selectivity in recovery processes. redalyc.org

Challenges in Recycling and Standardization

Despite advancements in recycling technologies, several challenges hinder high-volume this compound recycling rates. These include technical complexities, economic factors, logistical hurdles, and regulatory gaps. sustainability-directory.commdpi.com The diversity in battery design, chemistry, and topology complicates the recycling process, making it challenging to maintain high efficiency in recovering valuable materials. mdpi.comtransportenvironment.org For instance, while pyrometallurgy can achieve high recovery rates for nickel, this compound, and copper, lithium and manganese can be lost in the slag, requiring additional processing. transportenvironment.org

Standardization in battery design and chemistry could significantly improve the efficiency and economic viability of recycling processes. The lack of homogeneity in end-of-life products containing this compound can also act as a barrier to mandating investments in more efficient collection infrastructure and recycling technologies. iisd.org Automation is considered essential for efficient processing of the increasing volume of spent batteries expected in the coming years. mdpi.com Addressing these challenges through continued research, technological innovation, and the establishment of clear standards and regulations is crucial for the widespread adoption of sustainable this compound recycling practices and the successful implementation of a circular economy for this compound.

Life Cycle Assessment Methodologies for this compound Materials

Life Cycle Assessment (LCA) is a systematic tool used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction through processing, manufacturing, distribution, use, repair and maintenance, and end-of-life disposal or recycling. For this compound materials, LCA methodologies are applied to understand the environmental footprint of their production, use, and recovery.

Studies employing LCA for this compound often consider a "cradle-to-gate" system, focusing on the impacts from ore mining to the final product. gig.euresearchgate.netutexas.edumdpi.com Key stages assessed include mining, ore processing, transportation, and refining. utexas.edu The International Organization for Standardization (ISO) standards ISO 14040 and ISO 14044 provide the framework and requirements for conducting LCAs. utexas.edumdpi.comcobaltinstitute.org The Life Cycle Impact Assessment (LCIA) phase converts inventory data into quantifiable impacts across various categories. utexas.edumdpi.com

Several impact categories are typically considered in the LCA of this compound production, including global warming potential (GWP), acidification potential, eutrophication potential, photochemical ozone creation potential, primary energy demand, and blue water consumption. gig.euresearchgate.netcobaltinstitute.org Some studies also consider ozone depletion, land use, water use, fossil fuels, minerals, human toxicity, and ecotoxicity. gig.euresearchgate.net

Research indicates that significant environmental impacts in this compound production can originate from electricity usage and direct emissions during mining and processing, such as those from diesel usage. gig.euresearchgate.netcobaltinstitute.org Auxiliaries, such as chemicals used in processing, can also be significant hotspots for impacts like GWP. cobaltinstitute.org Transportation, while visible, generally accounts for a smaller percentage of the total product GWP. cobaltinstitute.org

LCAs have been conducted for various this compound products, including refined this compound metal, crude this compound hydroxide, trithis compound tetraoxide, and this compound sulphate heptahydrate. cobaltinstitute.org Industry average cradle-to-gate datasets for these materials have been generated to inform stakeholders about potential environmental impacts. cobaltinstitute.org

Comparative LCAs have shown that the environmental impact of recycling this compound from waste materials is significantly lower than that of mining virgin this compound. nih.gov For instance, the environmental impact of mining this compound from mines can be substantially higher than recycling it from cobaltiferous waste materials. nih.gov Studies on recycling processes for spent catalysts containing this compound have also demonstrated that these processes can decrease environmental impacts significantly compared to primary production. aalto.firesearchgate.net The process hotspots in recycling can include the production of consumed chemicals like sodium hydroxide and sulfuric acid. aalto.fi

Data Table: Environmental Impacts of this compound Products (Cradle-to-Gate, 2019 Industry Average) cobaltinstitute.org

Impact CategoryUnit1 kg this compound Metal (Co ~ 99.9%)1 kg Crude this compound Hydroxide (Co ~ 31.1%)1 kg Tri-Cobalt-Tetraoxide (Co ~ 73%)1 kg this compound Sulphate Heptahydrate (Co ~ 21%)
Global Warming Potential[kg CO₂ eq.]28.26.424.04.0
Acidification Potential[kg SO₂ eq.]0.440.130.340.29
Eutrophication Potential[kg Phosphate (B84403) eq.]0.010.00220.0050.004
Photochemical Ozone Creation Potential[kg NMVOC eq.]0.110.030.120.03
Primary Energy Demand[MJ]561179356101
Blue water consumption[kg]9928631647295

Design for Circularity in this compound-Containing Products

Design for Circularity (DfC) is a principle that emphasizes designing products with their entire lifecycle in mind, aiming to minimize waste and maximize resource utilization by enabling reuse, remanufacturing, and recycling. sustainability-directory.comiisd.orgnsf.gov In the context of this compound-containing products, particularly lithium-ion batteries, DfC is crucial for establishing a circular this compound economy. sustainability-directory.comcobaltinstitute.orgcobaltinstitute.orgmdpi.com

A key aspect of DfC for this compound is designing products for disassembly, which facilitates the recovery of valuable components like this compound at the end of their life. sustainability-directory.com Material choices should prioritize recyclability and minimize the inclusion of hazardous substances that could impede recycling processes. sustainability-directory.com

Implementing DfC principles for this compound-containing products involves several strategies:

Efficient Use: Optimizing the amount of this compound required in products without compromising performance, extending product lifespans through durability and repairability, and promoting business models that encourage intensive product use. sustainability-directory.com Manufacturing processes should also aim to minimize this compound waste. sustainability-directory.com

Product Design for Longevity: Designing products, especially batteries, to be long-lasting reduces the demand for both primary and secondary this compound supplies by extending the in-use phase. cobaltinstitute.orgcobaltinstitute.org

Design for Disassembly and Material Recovery: Products should be designed so that this compound-containing components can be easily separated and accessed at the end of their life. sustainability-directory.comnsf.govbmwgroup.com This includes choosing easily recoverable materials and optimizing parts for simple dismantling. bmwgroup.com

Use of Recycled this compound in Design: Incorporating recycled this compound into the design of new batteries and products closes the loop and reduces the reliance on newly mined this compound. iisd.orgcobaltinstitute.orgbmwgroup.com

Standardization: The lack of standardization in the design and chemistry of this compound-containing batteries, particularly lithium-ion batteries, presents a challenge for efficient recycling. mdpi.commdpi.com Standardization could make recycling systems more accessible and economically feasible. mdpi.com

Innovative Business Models: Exploring models like "product-as-a-service," where manufacturers retain ownership and responsibility for materials, can incentivize designing for durability and recyclability. sustainability-directory.com

Designing products with lower this compound concentrations, where technically feasible, can also contribute to reducing criticality risk and the environmental and social impacts associated with the this compound supply chain. nsf.gov Companies are increasingly committing to using recycled this compound in their products as part of their sustainability goals. apple.comtechinsights.com For example, some companies aim to use a significant percentage, or even 100%, of recycled this compound in their batteries by specific target years. apple.comtechinsights.com

The transition to a circular this compound economy requires a shift away from the traditional linear "take, make, and waste" model. iisd.orgnsf.gov By designing waste out of the system, keeping products and materials in use, and enabling effective recovery and recycling, DfC plays a vital role in decoupling economic activity from the consumption of finite this compound resources. iisd.org

Emerging Research Areas and Future Directions in Cobalt Chemistry

Interdisciplinary Approaches in Cobalt Research

Interdisciplinary collaboration is increasingly vital in pushing the boundaries of this compound chemistry. Researchers are combining expertise from chemistry, materials science, physics, biology, and engineering to tackle complex problems. For instance, understanding the social and environmental impacts of this compound mining, particularly in regions like the Democratic Republic of Congo (DRC), requires collaboration between engineers, anthropologists, and public health experts to develop social life cycle assessments (S-LCA). northwestern.edumining.com This interdisciplinary approach aims to inform policymakers, industry leaders, and consumers for more socially and ethically responsible decisions regarding the this compound supply chain. northwestern.edu

Furthermore, the interface between chemistry and materials science is crucial for developing new this compound-based materials with tailored properties for applications such as energy storage and catalysis. noahchemicals.com The development of high-performance protonic ceramic fuel cell (PCFC) cathodes, for example, involves navigating complex compositional landscapes, necessitating an integrated methodology combining computational screening with experimental validation. researchgate.net This highlights the convergence of computational chemistry and materials science in accelerating discovery.

Novel Synthetic Routes for this compound Complexes and Materials

The development of novel synthetic routes is a key area of research aimed at preparing new this compound complexes and materials with enhanced properties and functionalities. This includes exploring more efficient, cost-effective, and sustainable methods.

Chemical methods are predominantly used for preparing this compound-based nanoparticles, such as this compound iron oxide nanoparticles (CoFe₂O₄), due to their simplicity and lower production costs compared to physical methods. labinsights.nl Techniques like precipitation, sol-gel, hydrothermal synthesis, and electrospinning are employed. labinsights.nl For instance, the sol-gel method involves converting precursors into nanoparticles, forming a colloidal suspension or sol, and finally a gel network. labinsights.nl

Novel this compound complexes are also being synthesized for various applications, including catalysis and potentially in biomedical fields. nih.gov Research is exploring the synthesis of this compound(II) complexes with β-diketonate ligands for potential antimicrobial applications. nih.gov Additionally, new this compound complexes bearing PNP-type ligands are being synthesized and tested for catalytic hydrogenations. unibo.it

Sustainable synthesis methods are gaining prominence, such as the "green synthesis" of this compound ferrite (B1171679) nanoparticles using renewable and non-toxic resources like plant extracts. jchemrev.com This approach minimizes environmental impact and can yield materials with properties comparable or superior to those synthesized by traditional methods. jchemrev.com Another environmentally friendly approach involves the use of deep eutectic solvents (DESs) for the extraction and recovery of this compound from spent catalysts. researchgate.net

Frontiers in this compound Catalysis and Mechanistic Understanding

This compound catalysis is a dynamic field with ongoing research exploring new frontiers and deepening the understanding of reaction mechanisms. This compound's abundance, low cost, and unique reactivity make it a promising alternative to precious metal catalysts in various organic transformations and energy-related processes. researchgate.netbohrium.com

Recent advances include the use of this compound-based catalysts for efficient electrochemical hydrogen evolution reactions (HER). researchgate.netrsc.org Strategies to improve the catalytic activity for HER focus on structural engineering, defect engineering, and doping. researchgate.netrsc.org Density functional theory (DFT) calculations are used to evaluate catalytic activity and understand the factors affecting this compound-based catalysts for HER. researchgate.netrsc.org

This compound catalysts are also being investigated for CO₂ hydrogenation, a crucial process for converting carbon dioxide into valuable chemicals and fuels. mdpi.com Co-based catalysts show good CO₂ activation ability at low temperatures, relatively high stability, and are cost-effective. mdpi.com Different active sites, including Co⁰, Co²⁺, Coᵟ⁺, and Co₂C, are considered active for CO₂ hydrogenation. mdpi.com

In organic synthesis, this compound catalysts are increasingly used for C-H functionalization reactions, offering mild and convenient conditions. researchgate.net Research focuses on understanding the fundamental reaction paths involved, such as concerted metalation-deprotonation (CMD) and single-electron transfer (SET) pathways. bohrium.com Mechanistic studies, often involving spectroscopic techniques and computational calculations, are crucial for elucidating the catalytic cycles and intermediates. doi.orgrsc.org

Operando studies, which involve monitoring catalysts under realistic reaction conditions, are providing unprecedented insights into the structure and chemical state of active this compound surfaces in catalytic processes like Fischer-Tropsch synthesis. uni-muenchen.deresearchgate.net These studies can help identify active sites and understand deactivation mechanisms. uni-muenchen.deresearchgate.net

Advanced Spectroscopic and Imaging Techniques for In Situ this compound Studies

Advanced spectroscopic and imaging techniques are indispensable tools for probing the structure, electronic state, and dynamics of this compound species in situ and operando, providing critical information for understanding reaction mechanisms and material properties.

Techniques such as X-ray photoelectron spectroscopy (XPS) can quantify the relative surface concentrations of different this compound oxidation states (Co²⁺, Co³⁺, and Co⁰) in catalysts. mdpi.com X-ray absorption near-edge structure (XANES) can distinguish oxidation states through shifts in the Co K-edge absorption. mdpi.com

In situ/operando characterization is particularly important for studying the stability and material property changes of this compound-based electrocatalysts for reactions like the oxygen evolution reaction (OER) and oxygen reduction reaction (ORR). stanford.eduosti.gov These studies help understand the role of the starting material, pH, and applied potential on the active surface and stability of this compound-based materials. stanford.eduosti.gov

Operando scanning tunneling microscopy (STM) is being used to obtain atomic-level views of working this compound catalysts, revealing active sites like monoatomic steps in Fischer-Tropsch synthesis. uni-muenchen.de X-ray absorption (XAS) techniques, X-ray diffraction (XRD), and coupled GC-MS analysis are also employed for operando analysis of heterogeneous catalysts. researchgate.net

Computational-Experimental Feedback Loops for Accelerated Discovery

The integration of computational and experimental approaches is becoming increasingly powerful for accelerating the discovery and design of new this compound-based materials and catalysts. Computational methods, such as Density Functional Theory (DFT), can predict properties, reaction pathways, and transition states, guiding experimental design and interpretation. researchgate.netrsc.orgmdpi.com

Computational screening can be used to explore large compositional spaces and identify promising candidates for experimental validation, as demonstrated in the accelerated discovery of high-performance this compound-substituted PCFC cathodes. researchgate.net Machine learning potentials and Bayesian optimization are being combined with experimental validation to optimize material properties efficiently. researchgate.net

Computational studies are also used to validate potential models for this compound-containing minerals like this compound pentlandite (B1173512) (Co₉S₈), comparing calculated data with experimental results for properties like lattice parameters and elastic properties. saip.org.za

Integration of Green Chemistry Principles in all this compound Research Facets

The integration of green chemistry principles is a critical future direction across all facets of this compound research, driven by environmental concerns and the need for sustainable practices. This includes developing environmentally friendly synthesis methods, promoting recycling, and minimizing waste.

Green synthesis approaches for this compound nanoparticles using natural extracts are being explored as alternatives to traditional methods that may involve harmful chemicals. jchemrev.comtexilajournal.comtexilajournal.com These methods aim to utilize renewable and non-toxic resources. jchemrev.com

Recycling of this compound from spent batteries and other electronic waste is a significant opportunity to meet the growing demand sustainably and reduce the environmental impact of mining. noahchemicals.comnsf.govzimtu.comeuropa.eu Advanced recycling processes are being developed to efficiently recover this compound with high purity. nsf.govlabmanager.com Environmentally friendly methods for extracting this compound from spent catalysts using deep eutectic solvents are also being investigated. researchgate.netacs.org

The design of catalytic processes is increasingly incorporating green chemistry principles, such as using earth-abundant this compound catalysts instead of precious metals and developing milder, more energy-efficient reaction conditions. researchgate.netunc.edu Photocatalysis using visible light and this compound catalysts is an example of a greener approach to chemical synthesis. unc.edu

Integrating green chemistry throughout the this compound lifecycle, from mining and extraction to synthesis, application, and recycling, is essential for ensuring a sustainable future for this compound-dependent technologies. noahchemicals.comnsf.govzimtu.comeuropa.eurusi.org

Q & A

Q. Advanced Methodology

  • Leaching tests : Filter catalysts mid-reaction and analyze filtrate activity via ICP-MS for dissolved Co.
  • Poisoning experiments : Introduce selective inhibitors (e.g., mercury drop test for heterogeneous surfaces).
  • Kinetic profiling : Compare rate laws (zero-order for heterogeneous vs. first-order for homogeneous systems) .

What strategies improve the accuracy of this compound isotope ratio measurements in geochemical studies?

Q. Basic Methodology

  • Use double-spike TIMS (Thermal Ionization Mass Spectrometry) to correct for instrumental mass fractionation.
  • Calibrate against certified reference materials (e.g., NIST SRM 3114).
  • Replicate analyses with ≥5 runs and report uncertainties as ±2σ .

How can machine learning enhance the discovery of novel this compound-based alloys?

Advanced Research Question
Train models on existing databases (e.g., Materials Project) using features like electronegativity, atomic radius, and mixing enthalpy. Apply gradient-boosted decision trees (XGBoost) to predict phase stability. Validate with high-throughput combinatorial synthesis and rapid XRD screening .

What protocols ensure reliable quantification of this compound in environmental samples with low concentrations?

Q. Basic Methodology

  • Pre-concentration : Use chelating resins (e.g., Chelex-100) to isolate Co²⁺ from seawater or soil extracts.
  • Detection : Employ adsorptive stripping voltammetry (AdSV) with a detection limit of 0.1 nM.
  • Quality control : Spike recovery tests (85–115%) and inter-lab comparisons .

How do researchers address discrepancies in magnetic moment measurements of this compound complexes?

Q. Advanced Methodology

  • Sample purity : Confirm via elemental analysis and SQUID magnetometry under inert atmospheres to prevent oxidation.
  • Theoretical modeling : Compare experimental moments with spin-only (μ = √n(n+2)) and spin-orbit coupling models.
  • Temperature dependence : Perform measurements at 2–300 K to identify paramagnetic impurities .

What interdisciplinary approaches advance the study of this compound in energy storage systems?

Advanced Research Question
Integrate electrochemistry with operando spectroscopy:

  • Cycling stability : Perform 1,000+ charge-discharge cycles with periodic EIS (Electrochemical Impedance Spectroscopy).
  • Degradation analysis : Use synchrotron X-ray tomography to map Co dissolution in Li-ion batteries.
  • Computational synergy : Pair DFT with Monte Carlo simulations to predict electrode degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.